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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyridazine-3-thiol (CAS 28544-77-6)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Heterocycle The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for imparting unique...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for imparting unique physicochemical properties that drive a wide spectrum of pharmacological activities.[1] Within this privileged class of heterocycles, pyridazine-3-thiol (CAS 28544-77-6) emerges as a molecule of significant interest. Its inherent reactivity, potential for diverse chemical modifications, and the established biological relevance of the pyridazine core make it a compelling building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of pyridazine-3-thiol, from its fundamental properties and synthesis to its reactivity, potential applications, and safe handling, designed to empower researchers in their quest for new scientific frontiers.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental characteristics is paramount for its effective and safe utilization in a research setting.

Physicochemical Properties

Pyridazine-3-thiol is typically a pale-brown or yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 28544-77-6[2]
Molecular Formula C4H4N2S[2]
Molecular Weight 112.15 g/mol [2]
Appearance Pale-brown to yellow solid[2]
Melting Point 169.5 °CFluorochem
Boiling Point 191.3 °C at 760 mmHgChemSrc
Density 1.3 g/cm³ChemSrc
Purity Typically ≥95.0%Fluorochem,[2]
Storage 2-8°CRlavie
Safety and Handling

Pyridazine-3-thiol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Phrases:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing and eye/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][3][4][5]

Synthesis of Pyridazine-3-thiol: A Practical Approach

The synthesis of pyridazine-3-thiol can be approached through several routes. A common and effective method involves the nucleophilic substitution of a halogenated pyridazine precursor, such as 3-chloropyridazine, with a sulfur nucleophile.

Synthesis from 3-Chloropyridazine

A plausible and widely utilized strategy for the introduction of a thiol group onto a heteroaromatic ring is the reaction of the corresponding halo-derivative with a source of hydrosulfide ions. Sodium hydrosulfide (NaSH) is a common reagent for this transformation.

Reaction Scheme:

Synthesis of Pyridazine-3-thiol cluster_reactants Reactants cluster_products Products 3-chloropyridazine 3-Chloropyridazine reaction_center + 3-chloropyridazine->reaction_center NaSH Sodium Hydrosulfide (NaSH) NaSH->reaction_center pyridazine-3-thiol Pyridazine-3-thiol NaCl Sodium Chloride (NaCl) arrow -> reaction_center->arrow Solvent (e.g., Ethanol) Heat product_center + arrow->product_center product_center->pyridazine-3-thiol product_center->NaCl

Caption: Synthesis of Pyridazine-3-thiol from 3-Chloropyridazine.

Experimental Protocol:

Materials:

  • 3-Chloropyridazine

  • Sodium hydrosulfide (NaSH)

  • Ethanol (or a similar suitable solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropyridazine in ethanol.

  • Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridazine-3-thiol.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: The synthesis of substituted pyridine-3-thiols has been reported from 3-iodopyridines using thiobenzoic acid followed by hydrolysis, a method that could be adapted for pyridazine systems.[6]

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the chemistry of pyridazine-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms.

Tautomerism of Pyridazine-3-thiol thiol Pyridazine-3-thiol (Thiol form) thione Pyridazine-3(2H)-thione (Thione form) thiol->thione

Caption: Thiol-Thione Tautomerism of Pyridazine-3-thiol.

For many heteroaromatic thiols, the thione tautomer is the predominant form in both the solid state and in solution.[2][7] This preference is influenced by factors such as solvent polarity and the electronic nature of the heterocyclic ring. Quantum chemical studies on related systems, such as 1,2,4-triazole-3-thione, have shown the thione form to be the more stable tautomer in the gas phase.[8] Spectroscopic techniques, particularly NMR, are invaluable for studying this equilibrium. The presence of a proton on a nitrogen atom (in the thione form) versus on the sulfur atom (in the thiol form) will result in distinct chemical shifts.

Reactivity and Chemical Transformations

The dual functionality of pyridazine-3-thiol, with its nucleophilic sulfur atom and the nitrogen atoms of the pyridazine ring, allows for a rich and diverse range of chemical transformations.

Reactions at the Sulfur Atom

The thiol group is readily alkylated, acylated, and can be oxidized to form disulfides or sulfonic acids. These reactions provide a facile entry into a wide array of S-substituted pyridazine derivatives.

  • S-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding thioethers.

  • S-Acylation: Acylation with acyl chlorides or anhydrides produces thioesters.

  • Oxidation: Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger oxidation can yield sulfonic acids.

Reactions Involving the Pyridazine Ring

The pyridazine ring is an electron-deficient system, which influences its reactivity. The nitrogen atoms can be alkylated or oxidized to N-oxides. The ring can also participate in cycloaddition reactions. The reactivity of the pyridazine core is a key feature that has been exploited in the synthesis of complex heterocyclic systems.[9][10]

Reactivity_of_Pyridazine-3-thiol cluster_sulfur Reactions at Sulfur cluster_ring Reactions at the Ring main Pyridazine-3-thiol alkylation S-Alkylation (e.g., with R-X) main->alkylation Base acylation S-Acylation (e.g., with RCOCl) main->acylation Base oxidation Oxidation main->oxidation Oxidizing Agent n_alkylation N-Alkylation main->n_alkylation Alkylating Agent n_oxidation N-Oxidation main->n_oxidation Peroxy Acid cycloaddition Cycloaddition main->cycloaddition Dienophile

Caption: Key Reaction Pathways of Pyridazine-3-thiol.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen and sulfur substituents. The position of the N-H or S-H proton signal would be dependent on the solvent and the predominant tautomeric form.

  • ¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the carbon atoms of the pyridazine ring. The chemical shift of the carbon atom attached to the sulfur would be particularly informative.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (in the thione form), C=S stretching, and C=N stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

The pyridazine and pyridazinone cores are present in numerous compounds with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][5][14][15] This makes pyridazine-3-thiol a highly attractive starting material for the synthesis of new drug candidates.

Antimicrobial Activity

Derivatives of pyridazine have demonstrated significant antibacterial and antifungal properties. For instance, certain pyridazinone derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range.[3] The introduction of a thiol or substituted thiol group at the 3-position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy. Some thiopyridazine derivatives have shown activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.[15]

Anticancer Potential

The pyridazine scaffold is a key component of several anticancer agents. The mechanism of action often involves the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. The ability to easily modify the thiol group of pyridazine-3-thiol allows for the generation of libraries of compounds for screening against various cancer cell lines and molecular targets.

Cardiovascular and Anti-inflammatory Applications

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with some compounds exhibiting potent vasorelaxant activity.[14][16] Additionally, numerous pyridazine-containing molecules have demonstrated significant anti-inflammatory and analgesic properties.[1] Pyridazine-3-thiol serves as a versatile precursor for the synthesis of novel compounds to be evaluated in these therapeutic areas.

Conclusion and Future Perspectives

Pyridazine-3-thiol is a heterocyclic compound with a rich chemical profile and significant potential for applications in drug discovery and materials science. Its accessible synthesis, well-defined reactivity, and the proven biological relevance of its core structure make it a valuable tool for researchers. Future research will likely focus on the synthesis of novel derivatives with tailored electronic and steric properties to probe specific biological targets. A deeper understanding of its tautomeric behavior in different environments will further aid in the rational design of new molecules with enhanced therapeutic potential. The continued exploration of this versatile building block is poised to unlock new avenues for scientific innovation.

References

  • El-Gendy, B. E. M., et al. (2023).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017.
  • A Short Review on Biological Potential Thiopyridazine Analogues. (2018). Medicinal Chemistry.
  • (PDF) Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. (2025).
  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (2025).
  • A Comprehensive Guide to Sodium Hydrosulfide Reactions. (n.d.). JAM Group.
  • The molecular structure and spectral studies of mercaptopyridyl-based ligands. (2025).
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry.
  • The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • “Designing Synthesis and Biological Evaluation of Pyridazinone Deriv
  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. (n.d.).
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. (2022). Acta Crystallographica Section C: Structural Chemistry.
  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2010). Journal of Molecular Modeling.
  • Mass spectral and theoretical studies on the tautomerism of selected thioesters. (n.d.). Arkivoc.
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022).
  • sodium hydrosulfide: preventing harm. (n.d.). CSB.
  • Sodium hydrosulfide. (n.d.). Wikipedia.
  • Safety Data Sheet Sodium Hydrosulfide Solution. (2023). Moleko.
  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. (n.d.). PMC.
  • US4439411A - Production of sodium hydrosulfide. (n.d.).
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.

Sources

Exploratory

Technical Guide: Electronic Structure & Tautomeric Dynamics of Pyridazine-3-Thiol (Thione Form)

Executive Summary This technical guide provides a comprehensive analysis of the electronic structure of pyridazine-3-thiol, specifically focusing on its dominant 3(2H)-pyridazinethione tautomer.[1] While often cataloged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic structure of pyridazine-3-thiol, specifically focusing on its dominant 3(2H)-pyridazinethione tautomer.[1] While often cataloged as a thiol, experimental and computational evidence confirms that the thione form predominates in the solid state and polar solution due to significant dipolar resonance stabilization. This guide outlines the quantum mechanical basis for this preference, provides validated protocols for experimental differentiation, and details the implications for ligand design in medicinal chemistry.

The Tautomeric Landscape: Thiol vs. Thione

The core structural ambiguity of pyridazine-3-thiol stems from the prototropic tautomerism between the thiol (SH) and thione (NH) forms.

  • Thiol Form (Aromatic): Characterized by an -SH group attached to the pyridazine ring. This form retains full heteroaromaticity (Hückel rule satisfied) but lacks the strong dipolar stabilization found in the thione.

  • Thione Form (Dipolar): Characterized by a protonated ring nitrogen (N2-H) and a carbon-sulfur double bond (C=S). Although this formally disrupts the cyclic

    
    -system, the loss of aromaticity is compensated by a high contribution from a zwitterionic resonance structure (
    
    
    
    ).

Thermodynamic Preference: In the gas phase, the thiol form may be energetically competitive. However, in the solid state and polar solvents (DMSO, MeOH), the thione form is energetically favored by approximately 3-5 kcal/mol due to:

  • Dipolar Stabilization: The zwitterionic character stabilizes the molecule in high-dielectric media.

  • Intermolecular Hydrogen Bonding: The

    
     motif forms robust dimers or infinite chains in the crystal lattice, a stabilization mode unavailable to the thiol form.
    
Visualization: Tautomeric Equilibrium & Resonance

The following diagram illustrates the equilibrium and the critical resonance contribution that stabilizes the thione.

Tautomerism cluster_0 Solvent/Crystal Field Stabilization Thiol Thiol Form (Aromatic) -SH / N=N TS Proton Transfer Transition State Thiol->TS  Loss of Aromaticity Thione Thione Form (Dominant) N-H / C=S TS->Thione  Dipolar Stabilization Zwitterion Zwitterionic Resonance N+ = C - S- Thione->Zwitterion  Resonance Contribution

Figure 1: Logical flow of tautomerization from the aromatic thiol to the thermodynamically preferred thione, highlighting the zwitterionic resonance stabilization.

Electronic Structure Analysis

Understanding the thione form requires a granular look at its frontier orbitals and charge distribution.

Bond Length Analysis

The geometry of the thione form deviates from standard bond lengths, serving as a primary indicator of its electronic state.

  • C3=S Bond: The experimental bond length is typically 1.67–1.69 Å . This is significantly longer than a standard C=S double bond (1.60 Å), indicating substantial single-bond character derived from the

    
     resonance contribution.[1]
    
  • N2-N1 Bond: Shortening of this bond is observed, consistent with electron delocalization across the N-N-C-S fragment.

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom and the N-N bond. This makes the sulfur atom a soft nucleophile, ideal for coordinating with soft metals (e.g., Pt, Pd) or reacting with soft electrophiles.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridazine ring

    
    -system. The relatively low energy of the LUMO facilitates back-bonding in metal complexes.
    
  • Dipole Moment: The thione form exhibits a massive dipole moment (calculated

    
     D), driven by the charge separation between the ring nitrogen and the exocyclic sulfur.
    

Computational Protocol (DFT)

To accurately model the electronic structure of the thione form, standard force fields are insufficient due to the resonance effects. The following Density Functional Theory (DFT) protocol is the industry standard for validating these tautomers.

Methodology:

  • Functional: B3LYP (provides a balanced description of exchange and correlation for organic tautomers).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for describing the anionic character of sulfur in the zwitterionic form).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) with DMSO or Water. Gas phase calculations will incorrectly favor the thiol.

Step-by-Step Gaussian Input Workflow:

  • Geometry Optimization & Frequency:

  • NBO Analysis (Optional but Recommended): Add pop=nbo to the route section to visualize the "Natural Lewis Structure" and quantify the hyperconjugative interaction

    
    .
    

Experimental Validation Protocols

Distinguishing the thione from the thiol requires specific spectroscopic techniques.

Protocol A: Solvent-Dependent 1H NMR

The chemical shift of the labile proton is the most diagnostic feature.

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-

    
      (polar aprotic) and a separate sample in CDCl
    
    
    
    (non-polar).
  • Acquisition: Run a standard proton sequence (32 scans).

  • Analysis:

    • Thione Signal: Look for a broad singlet downfield, typically

      
       13.0 – 14.5 ppm .[1] This represents the N-H proton involved in hydrogen bonding.
      
    • Thiol Signal: If the thiol form were present (rare in DMSO), the S-H proton would appear sharper and further upfield (

      
       3.0 – 5.0 ppm).
      
    • Observation: In DMSO, the N-H signal confirms the thione tautomer. In CDCl

      
      , the signal may broaden further or shift due to aggregation.
      
Protocol B: X-Ray Crystallography (Gold Standard)[1]
  • Crystallization: Slowly evaporate a saturated solution in ethanol/water (slow evaporation favors the thermodynamically stable thione dimer).

  • Refinement: Locate the hydrogen atoms in the difference Fourier map.

  • Validation: Confirm the presence of the proton on N2 and measure the C3-S bond length. A length >1.65 Å confirms the thione.[2]

Summary Data: Thiol vs. Thione Comparison

The following table summarizes the key electronic and structural differences derived from the methodologies above.

ParameterThiol Form (Pyridazine-3-thiol)Thione Form (3(2H)-pyridazinethione)
Dominant Phase Gas Phase (isolated)Solid State, Polar Solution
Key Bond Length C-S (Single): ~1.76 ÅC=S (Double/Resonance): ~1.67 Å
Proton Location On Sulfur (-SH)On Nitrogen (N-H)
Dipole Moment Low (~1.5 - 2.0 D)High (~4.0 - 5.5 D)
IR Signature

~2500-2600 cm


~1100-1200 cm

13C NMR Shift (C3) ~150 ppm~160-175 ppm (Deshielded)
Electronic Nature AromaticZwitterionic / Dipolar

References

  • Stoyanov, S. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors. GSC Online Press.

    • Relevance: Establishes DFT protocols (B3LYP)
  • IUCr Journals. (2021). Crystal structure of Pyrazine-2(1H)-thione. International Union of Crystallography.

    • Relevance: Provides comparative X-ray data for the diazine-thione class, confirming the C=S bond length elongation and N-H protonation p
  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of... triazole-3-thione by HPLC-MS. Journal of Chemical and Pharmaceutical Research.

    • Relevance: Validates the use of spectroscopic methods (UV-Vis, HPLC-MS) to distinguish thione/thiol forms in solution.
  • Matos, M. A. R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.

    • Relevance: Provides fundamental vibrational data for the pyridazine ring system, essential for assigning IR bands.
  • Gaye, M., et al. (2017). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl].... University of Southampton ePrints.

    • Relevance: Illustrates the structural analysis of pyridyl-diazenyl systems, supporting the crystallographic protocols for nitrogen heterocycles.

Sources

Foundational

An In-depth Technical Guide to the Nucleophilic Sites of 3-Mercaptopyridazine for Researchers, Scientists, and Drug Development Professionals

Abstract 3-Mercaptopyridazine, a pivotal heterocyclic scaffold in medicinal chemistry, presents a fascinating case of ambident nucleophilicity arising from its inherent thione-thiol tautomerism. Understanding the factors...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Mercaptopyridazine, a pivotal heterocyclic scaffold in medicinal chemistry, presents a fascinating case of ambident nucleophilicity arising from its inherent thione-thiol tautomerism. Understanding the factors that govern the reactivity of its potential nucleophilic centers—the sulfur atom and the two ring nitrogen atoms—is paramount for the rational design and synthesis of novel therapeutic agents. This comprehensive technical guide delves into the electronic and structural properties of 3-mercaptopyridazine, providing a detailed analysis of its nucleophilic sites. We will explore the interplay of tautomerism, pKa values, and reaction conditions in dictating the regioselectivity of its reactions with electrophiles. This guide integrates experimental evidence with computational insights from Frontier Molecular Orbital (FMO) theory to offer a predictive framework for its reactivity, empowering researchers to strategically functionalize this versatile building block.

Introduction: The Significance of 3-Mercaptopyridazine in Drug Discovery

Pyridazine and its derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[1] The introduction of a mercapto group at the 3-position endows the pyridazine core with unique chemical properties, making 3-mercaptopyridazine a valuable precursor for the synthesis of a wide array of biologically active molecules, including potential antimicrobial and anti-inflammatory agents. The nucleophilic character of this molecule is central to its synthetic utility, allowing for the introduction of diverse substituents that can modulate its physicochemical properties and biological targets.

The Crucial Role of Tautomerism in Defining Nucleophilic Character

The reactivity of 3-mercaptopyridazine is intrinsically linked to its existence as a mixture of two principal tautomers in equilibrium: the thiol form (3-mercaptopyridazine) and the thione form (pyridazine-3(2H)-thione).

Tautomerism cluster_thiol cluster_thione Thiol 3-Mercaptopyridazine (Thiol form) Thione Pyridazine-3(2H)-thione (Thione form) Thiol->Thione Proton Transfer Thiol_structure N-N=CH-CH=C-SH Thione_structure NH-N=CH-CH=C=S

Caption: Thiol-Thione Tautomerism in 3-Mercaptopyridazine.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many heterocyclic systems, the thione tautomer is the predominant form in solution. This tautomerism gives rise to three potential nucleophilic sites: the exocyclic sulfur atom and the two nitrogen atoms within the pyridazine ring (N1 and N2).

Unraveling the Nucleophilic Sites: An Analysis of Electronic and Steric Factors

The determination of the primary nucleophilic site in 3-mercaptopyridazine is a nuanced interplay of several factors:

  • Basicity and pKa: The relative basicity of the nitrogen atoms and the acidity of the thiol group are critical indicators of their nucleophilicity. The pKa of pyridazine itself is approximately 2.33, suggesting that the ring nitrogens are weakly basic.[2] The thiol group is expected to have a pKa in the range of 7-9, making the thiolate anion a potent nucleophile under basic conditions.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles (e.g., acyl halides) tend to react with "hard" nucleophiles (like the nitrogen atoms), while "soft" electrophiles (e.g., alkyl halides) prefer to react with "soft" nucleophiles (like the sulfur atom). This principle can be a useful predictor of regioselectivity.

  • Steric Hindrance: The accessibility of each nucleophilic site to an incoming electrophile plays a significant role. The exocyclic sulfur atom is generally less sterically hindered than the ring nitrogen atoms, which can favor S-functionalization.

Experimental Evidence: Regioselectivity in Alkylation and Acylation Reactions

The most direct way to probe the nucleophilic sites of 3-mercaptopyridazine is through its reactions with various electrophiles.

Alkylation Reactions: A Case for S- and N-Functionalization

The alkylation of heterocyclic thiones is a well-studied reaction that can proceed at either the sulfur or a ring nitrogen atom, often with the outcome being dependent on the reaction conditions.

  • S-Alkylation: In the presence of a base, the thiol tautomer can be deprotonated to form a highly nucleophilic thiolate anion. This "soft" nucleophile readily attacks "soft" electrophiles like alkyl halides, leading to the formation of S-alkylated products. The reaction is often carried out under mild conditions.

  • N-Alkylation: N-alkylation can occur, particularly with more reactive alkylating agents or under conditions that favor the thione tautomer. The regioselectivity between the two nitrogen atoms (N1 and N2) can be influenced by the steric and electronic nature of the alkylating agent and the substituents on the pyridazine ring. For instance, in related imidazopyridine systems, N-alkylation at specific positions can be achieved under basic conditions.[3]

Table 1: Factors Influencing the Regioselectivity of Alkylation

FactorFavors S-AlkylationFavors N-Alkylation
Nucleophile Thiolate (soft)Neutral Nitrogen (harder)
Electrophile Soft (e.g., alkyl iodide)Harder (e.g., Meerwein salts)
Solvent Aprotic, non-polarPolar
Base Weaker basesStronger bases
Temperature Lower temperaturesHigher temperatures
Acylation Reactions: Probing the Harder Nucleophilic Centers

Acylation reactions, typically employing "hard" electrophiles like acyl chlorides or anhydrides, provide another avenue to investigate nucleophilicity. In many cases, acylation of ambident nucleophiles like 3-mercaptopyridazine can lead to N-acylation due to the harder nature of the nitrogen atoms. However, S-acylation is also possible, and the product distribution can be sensitive to the reaction conditions. The regioselectivity of acylation in imidazopyridines has been shown to be controllable based on the reaction mechanism.[4]

Computational Insights: A Deeper Look with Frontier Molecular Orbital (FMO) Theory

Computational chemistry offers powerful tools to predict and rationalize the nucleophilic behavior of molecules. Frontier Molecular Orbital (FMO) theory, in particular, provides a framework for understanding reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a nucleophile, the HOMO is the key orbital involved in the reaction with an electrophile. A higher HOMO energy indicates a greater willingness to donate electrons and thus higher nucleophilicity. The spatial distribution of the HOMO can pinpoint the most likely site of nucleophilic attack.

Diagram 2: Conceptual Representation of HOMO in Pyridazine-3(2H)-thione

FMO cluster_molecule Title Hypothetical HOMO of Pyridazine-3(2H)-thione Molecule NH-N=CH-CH=C=S HOMO_S Large Lobe on Sulfur HOMO_N1 Smaller Lobe on N1 HOMO_N2 Smaller Lobe on N2 caption The HOMO is often localized on the sulfur atom, indicating its high nucleophilicity.

Caption: Conceptual HOMO of Pyridazine-3(2H)-thione.

Based on general principles and studies of similar systems, it is anticipated that the HOMO of the thione tautomer would have a significant contribution from the sulfur atom, making it a primary site for electrophilic attack.

Experimental Protocols: A Guide to Investigating Nucleophilicity

To empirically determine the nucleophilic sites of 3-mercaptopyridazine, the following experimental workflows can be employed.

Protocol for S-Alkylation
  • Reaction Setup: Dissolve 3-mercaptopyridazine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a mild base, such as potassium carbonate (1.2 equivalents), to the solution and stir at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the S-alkylation.[9][10]

Protocol for N-Alkylation
  • Reaction Setup: In a sealed tube, combine 3-mercaptopyridazine (1 equivalent) and a more reactive alkylating agent (e.g., a trialkyloxonium salt, 1.2 equivalents) in a polar solvent like dichloromethane.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to isolate the N-alkylated product(s).

  • Characterization: Use advanced NMR techniques, such as HMBC and NOESY, to definitively determine the site of N-alkylation (N1 vs. N2).[3][11]

Conclusion and Future Directions

3-Mercaptopyridazine is a molecule with a rich and tunable nucleophilic character, primarily dictated by its thione-thiol tautomerism. The exocyclic sulfur atom, particularly in its thiolate form, is generally the most potent nucleophilic site, readily undergoing S-alkylation. However, the ring nitrogen atoms can also participate in nucleophilic reactions, especially with harder electrophiles, leading to N-functionalized products.

For drug development professionals, a thorough understanding of these competing nucleophilic sites is essential for the predictable and efficient synthesis of novel 3-mercaptopyridazine derivatives. Future research should focus on detailed kinetic and thermodynamic studies of its reactions with a wider range of electrophiles under various conditions. Furthermore, in-depth computational studies employing DFT to calculate the electron density, HOMO-LUMO energies and distributions, and Fukui functions for the tautomers of 3-mercaptopyridazine will provide a more quantitative and predictive model of its reactivity, thereby accelerating the discovery of new therapeutic agents based on this versatile scaffold.

References

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. (n.d.). Retrieved from [Link]

  • Calculated Fukui functions and local electrophilicity (ωk) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilicity index fk⁻ Fukui function of compounds 3a (A) and 3c... (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Retrieved from [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules, 20(11), 19837–19847. [Link]

  • Learning from the electronic structure of molecules across the periodic table. (2025). arXiv.org. Retrieved from [Link]

  • Electron density prediction using many-body correlation descriptors: Linear and symbolic regression approaches. (2022). The Journal of Chemical Physics, 157(14), 144105. [Link]

  • SE(3)-equivariant prediction of molecular wavefunctions and electronic densities. (2021). NeurIPS Proceedings. Retrieved from [Link]

  • Code dependence of calculated crystalline electron densities. Possible lessons for quantum crystallography. (2021). IUCrJ, 8(Pt 6), 909–923. [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (2026). Der Pharma Chemica, 8(3), 11-23. Retrieved from [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry, 2017(32), 4475-4489. [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). ACS Omega, 5(33), 20958–20964. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4589. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 653. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2016). Molecules, 21(10), 1284. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). Pharmaceuticals, 15(7), 803. [Link]

  • Characterization of alkyl- and aryl-mercuric hydrides by NMR spectroscopy. (1994). Journal of the Chemical Society, Chemical Communications, (3), 345. [Link]

  • NMR characterization of key compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates. (2005). Molecules, 10(8), 996–1002. [Link]

  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2010). Marine Drugs, 8(3), 523–544. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Thiol-Mediated Nucleophilic Substitution on Pyridazine Scaffolds

Part 1: Executive Summary The pyridazine (1,2-diazine) core is a privileged pharmacophore in modern drug discovery, featured in diverse therapeutics ranging from kinase inhibitors to antihypertensives. Its high nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The pyridazine (1,2-diazine) core is a privileged pharmacophore in modern drug discovery, featured in diverse therapeutics ranging from kinase inhibitors to antihypertensives. Its high nitrogen content lowers logP while offering unique hydrogen-bonding vectors.

This guide provides a rigorous protocol for the thiol-mediated nucleophilic aromatic substitution (


)  on pyridazine rings. Unlike standard aminations, thiolation requires specific control over oxidation states (preventing disulfide formation) and regioselectivity. This protocol is designed to be modular, allowing researchers to adapt it for early-stage library synthesis or late-stage functionalization.

Part 2: Mechanistic Grounding & Reactivity Profile

The Electronic Landscape

Pyridazine is inherently electron-deficient (


-deficient), making it an excellent electrophile for 

. However, not all positions are equal.[1][2][3]
  • C3/C6 Positions (

    
    -positions):  These are the most reactive sites. The adjacent nitrogen atoms inductively withdraw electron density (
    
    
    
    effect) and stabilize the negative charge in the Meisenheimer intermediate via resonance (similar to the 2/4-positions in pyridine).
  • C4/C5 Positions (

    
    -positions):  Significantly less reactive to 
    
    
    
    unless activated by strong electron-withdrawing groups (EWGs) like
    
    
    or
    
    
    .
Mechanism of Action

The reaction proceeds via a classic addition-elimination pathway.

  • Attack: The thiolate nucleophile attacks the electron-deficient carbon (usually C3 or C6), breaking aromaticity and forming a resonance-stabilized anionic Meisenheimer complex.

  • Elimination: The leaving group (LG, typically

    
     or 
    
    
    
    ) is expelled, restoring aromaticity.

Critical Insight: Unlike amine nucleophiles, thiols are "soft" nucleophiles. They are highly sensitive to oxidation (forming disulfides,


) but are excellent nucleophiles for 

due to high polarizability.

SNAr_Mechanism Substrate 3,6-Dichloropyridazine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (Rate Determining) Thiol Thiol (R-SH) + Base Thiol->Complex Product 3-Thio-6-chloropyridazine (Product) Complex->Product Elimination of Cl- Byproduct Salt (Base-HCl) Complex->Byproduct

Figure 1: Mechanistic pathway for the mono-substitution of 3,6-dichloropyridazine.

Part 3: Experimental Protocol

Reagent Selection Matrix

Do not choose reagents randomly. Use this matrix to select conditions based on your substrate's solubility and the thiol's acidity.

ParameterStandard Condition (Recommended)Challenging Substrates (Low Reactivity)Acid-Sensitive / Mild
Base

(2.0 equiv)

(1.5 equiv)

or

(2-3 equiv)
Solvent DMF or MeCNDMSO or NMPTHF or DCM (requires soluble base)
Temp RT to


to


to RT
Stoichiometry 1.05 equiv Thiol1.2 - 1.5 equiv Thiol1.0 equiv Thiol
Standard Operating Procedure (SOP)

Target: Synthesis of 3-(alkyl/arylthio)-6-chloropyridazine from 3,6-dichloropyridazine.

Step 1: Preparation

  • Vessel: Flame-dried round-bottom flask or reaction vial with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon atmosphere (Crucial to prevent thiol oxidation to disulfide).

Step 2: Reaction Setup

  • Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add

    
      (2.0 equiv). The mixture will be a suspension.
    
  • Slow Addition: Add the Thiol (1.05 equiv) dropwise at Room Temperature (RT).

    • Note: If the reaction is exothermic or the thiol is highly reactive, cool to

      
       during addition.
      

Step 3: Execution & Monitoring

  • Stir at RT for 1–4 hours.

  • Monitor: Use TLC (Hexane/EtOAc) or LC-MS.

    • Success Marker: Disappearance of starting material (SM) and appearance of the mono-substituted product (

      
      ).
      
    • Regioselectivity Check: For symmetric 3,6-dichloro substrates, mono-substitution is kinetically favored. Over-reaction to the bis-thio product is slow at RT but possible if excess thiol/heat is used.

Step 4: Workup (Odor Control)

  • Safety: Thiols smell.[4][5] Quench all glassware and waste with a dilute Bleach (sodium hypochlorite) solution to oxidize residual thiols to odorless sulfonates before disposal.

  • Dilute reaction mixture with EtOAc .

  • Wash with Water (

    
    ) to remove DMF.
    
  • Wash with Brine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Flash Column Chromatography (typically Hexane/EtOAc gradient).

  • Note: Pyridazines are polar; ensure your product doesn't streak. Adding 1%

    
     to the eluent can help if the product contains basic nitrogens.
    

Part 4: Regioselectivity & Troubleshooting

Controlling Mono- vs. Bis-Substitution

In 3,6-dichloropyridazine, the first substitution significantly alters the ring's electronics.

  • Mono-substitution: Achieved easily at RT with 1.0–1.1 equiv of thiol. The introduction of the sulfide (

    
    ) is electron-donating by resonance (though withdrawing by induction), which generally deactivates the ring slightly toward the second nucleophilic attack compared to the highly activated dichloro-precursor.
    
  • Bis-substitution: Requires forcing conditions (excess thiol,

    
    , stronger base like 
    
    
    
    ).
Asymmetric Substrates (e.g., 3-chloro-6-methoxypyridazine)

If competing leaving groups or positions exist:

  • Leaving Group Ability:

    
     (in 
    
    
    
    , bond breaking is not RDS; electronegativity accelerates the attack).
  • Position: C3/C6 > C4/C5.

  • Sterics: Substitution will favor the less sterically hindered carbon if electronic factors are similar.

Troubleshooting Guide
IssueRoot CauseSolution
Disulfide Dimer (

)
Oxidation of thiol by air.Degas solvents; use inert atmosphere (

); add TCEP (reducing agent) if compatible.
Hydrolysis (

byproduct)
Wet solvent or hydroxide in base.Use anhydrous DMF; switch to

(drier); ensure base is dry.
Low Conversion Poor nucleophilicity or solubility.Switch solvent to DMSO (increases rate); increase Temp to

; use

.
Bis-substitution Excess thiol or high temp.Strict stoichiometry (0.95-1.0 equiv); keep at

initially.

Part 5: Workflow Visualization

Workflow Start Start: 3,6-Dichloropyridazine Solvent Dissolve in Anhydrous DMF (0.2 M) Start->Solvent BaseAdd Add K2CO3 (2.0 equiv) Suspension Solvent->BaseAdd ThiolAdd Add Thiol (1.05 equiv) Dropwise @ RT BaseAdd->ThiolAdd Monitor Monitor (TLC/LCMS) 1-4 Hours ThiolAdd->Monitor Decision Conversion > 95%? Monitor->Decision Heat Heat to 50°C Decision->Heat No Quench Workup: Dilute EtOAc, Wash H2O Bleach for Odor Decision->Quench Yes Heat->Monitor Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Decision-tree workflow for optimizing the substitution reaction.

Part 6: References

  • BenchChem. Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution. (Accessed 2023). Link

  • Asahara, H. et al. Directed nucleophilic aromatic substitution reaction (dSNAr) of ortho-iodobenzamides. Royal Society of Chemistry, 2022. Link

  • Luo, J. et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv, 2024. Link

  • Sherif, M. H. et al. Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 2010.[6] Link

  • Lu, J. et al. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv, 2022. Link

Sources

Application

Scientific Rationale: The Case for Electron-Deficient Thioheterocycles

Application Note: Pyridazine-3-Thiol and Derivatives as Soft Scorpionate and Z-Type Ligands in Advanced Metal Complexes In the realm of coordination chemistry, the development of transition metal complexes with tailored...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyridazine-3-Thiol and Derivatives as Soft Scorpionate and Z-Type Ligands in Advanced Metal Complexes

In the realm of coordination chemistry, the development of transition metal complexes with tailored reactivities relies heavily on ligand design. While traditional nitrogen-based scorpionate ligands (like tris(pyrazolyl)borates) have dominated bioinorganic modeling, they often fail to stabilize electron-rich, low-valent soft metals.

Enter pyridazine-3-thiol (and its tautomeric thione derivatives, such as 6-tert-butylpyridazine-3-thione). These molecules represent a paradigm shift in soft-donor chemistry[1]. The pyridazine heterocycle is highly electron-deficient compared to pyrazole or pyridine. When utilized as a ligand, this electron deficiency propagates to the metal center, significantly enhancing the metal's Lewis acidity. This unique electronic "push-pull" enables the stabilization of high-oxidation-state intermediates and facilitates the formation of Z-type ligands —where the metal formally donates electrons to a Lewis acidic center (like boron) within the ligand backbone[2][3].

For drug development professionals, these ligands offer a powerful toolkit for designing metalloenzyme inhibitors. The soft sulfur donors mimic cysteine residues in active sites, while the tunable pyridazine backbone allows for precise steric and electronic optimization[1].

Structural Paradigms: From Bidentate to Z-Type Boratranes

Pyridazine-3-thiol derivatives exhibit remarkable structural versatility depending on the metal and the ligand architecture:

  • Simple Bidentate (κ²-N,S) Coordination: In main group metals like Aluminium, three thiopyridazine ligands can coordinate to form a nearly perfect octahedral geometry. The lack of intermolecular interactions in these complexes makes them highly soluble and ideal for precise structural studies[4][5].

  • Soft Scorpionates (κ³-S,S,S): When tethered to a central atom (e.g., boron), tris(thiopyridazinyl)borates act as soft scorpionates. With metals like Zinc(II), they can form discrete, torus-shaped hexameric complexes due to the alternating coordination of the sulfur donors[1].

  • Z-Type Boratranes (M→B Interaction): With electron-rich transition metals (Cu, Pd, Pt), the metal center donates electron density back into the empty p-orbital of the apical boron atom. This creates a "boratrane" cage featuring a direct metal-boron bond, representing a frontier in catalytic design[2][3].

Quantitative Structural Data Summary

The table below summarizes the critical bond metrics across different metal complexes utilizing pyridazine-3-thiol-based ligands.

ComplexMetalLigand ArchitectureM–S Distance (Å)M–B Distance (Å)Coordination Geometry
[Al(C₉H₁₃N₂S)₃] Al(III)Bidentate κ²-N,S2.396 – 2.435N/AOctahedral
[Cu{B(PnMe,tBu)₃}Cl] Cu(I)Z-Type κ³-S,S,S + M→B~2.25 – 2.30~2.31Trigonal Pyramidal
[Pd{B(PnMe,tBu)₃}(PPh₃)] Pd(0)Z-Type κ³-S,S,S + M→B~2.35~2.35Trigonal Bipyramidal
[TntBuZnBr]₆ Zn(II)Scorpionate κ³-S,S,S~2.35N/ATetrahedral (Hexameric)

Data synthesized from crystallographic reports[1][2][3][4]. Pn = thiopyridazine derivative; Tn = tris(thiopyridazinyl)borate.

Mechanistic Workflows and Electronic Architecture

To understand the causality behind the synthesis of these complexes, one must visualize the electronic relationships and the divergent synthetic pathways.

Electronic Push-Pull in Z-Type Complexes

In a Z-type boratrane, the traditional roles of metal and ligand are inverted. The metal acts as the Lewis base, and the boron acts as the Lewis acid.

Electronic M Transition Metal (Electron Rich, e.g., Cu, Pd) B Boron Center (Lewis Acid, Z-Type) M->B Dative Bond (M → B) L1 Thiopyridazine Arm 1 (S-donor) B->L1 Tether L2 Thiopyridazine Arm 2 (S-donor) B->L2 Tether L3 Thiopyridazine Arm 3 (S-donor) B->L3 Tether L1->M σ-donation L2->M σ-donation L3->M σ-donation

Figure 1: Electronic architecture of a Z-type thiopyridazine boratrane complex.

Divergent Synthetic Workflow

The choice of metal precursor dictates whether a classical scorpionate or a Z-type boratrane is formed. Metals incapable of reduction (like Zn²⁺) form classical S-coordinated complexes, whereas reducible metals (Cu²⁺ → Cu⁺, Pd²⁺ → Pd⁰) facilitate the M→B interaction[1][2][3].

Workflow A Pyridazine-3-thiol Derivatives B Borohydride Reaction (NaBH4) A->B Heat, -H2 C Tris(thiopyridazinyl)borate Ligand (Na[Tn]) B->C D Reaction with Cu/Pd/Pt (Reduction Pathway) C->D Soft Metal Salt F Reaction with ZnX2 (Non-Redox Pathway) C->F Zn(II) Halide E Z-Type Boratrane Complex (M->B) D->E M->B Bond Formation G Hexameric Zinc Complex [TnZnX]6 F->G Soft S-Donor Coordination

Figure 2: Divergent synthetic pathways for thiopyridazine-based metal complexes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent choices is explicitly stated, and in-process validation steps are included to prevent the propagation of errors during synthesis.

Protocol A: Synthesis of Tris(6-tert-butyl-3-thiopyridazinyl)borate Ligand (Na[TntBu])

Causality: The synthesis requires the melt-reaction of the thiopyridazine with sodium borohydride. The evolution of hydrogen gas serves as the primary kinetic driver and visual indicator of reaction progress.

  • Preparation: In a Schlenk flask under a strict Argon atmosphere, combine 6-tert-butylpyridazine-3-thione (3.2 equiv) and NaBH₄ (1.0 equiv).

    • Why Argon? Thioheterocycles are prone to oxidative dimerization into disulfides in the presence of O₂ and heat.

  • Melt Phase: Heat the solid mixture slowly to 160 °C using a sand bath.

    • Validation Check 1: At approximately 140 °C, the mixture will melt, and vigorous bubbling (H₂ evolution) must be observed. If bubbling does not occur, the NaBH₄ has degraded; abort the protocol.

  • Maturation: Maintain at 160 °C until H₂ evolution completely ceases (typically 2–3 hours). The melt will turn into a glassy, pale-yellow solid upon cooling.

  • Purification: Triturate the crude solid with hot toluene to remove the unreacted excess of the thiopyridazine ligand. Filter and dry the remaining white powder in vacuo.

    • Validation Check 2: Perform ¹H NMR in CDCl₃. The disappearance of the B-H quartet at ~4.5 ppm (from NaBH₄) and the appearance of a broad B-H singlet at ~5.2 ppm confirms the formation of the tris-substituted borate.

Protocol B: Synthesis of Z-Type Copper Boratrane [Cu{B(PnMe,tBu)₃}Cl]

Causality: Copper(II) chloride is used as the precursor. The electron-deficient thiopyridazine ligand acts as a mild reducing agent, reducing Cu(II) to Cu(I) in situ, which is a prerequisite for the Cu→B dative bond[2].

  • Complexation: Dissolve Na[TnMe,tBu] (1.0 equiv) in anhydrous Dichloromethane (DCM). Add anhydrous CuCl₂ (1.1 equiv) in one portion.

    • Why DCM? Unlike previous generations of scorpionate ligands, the rational substitution pattern (methyl and tert-butyl groups) on the pyridazine backbone renders these complexes highly soluble in halogenated solvents, allowing homogeneous reaction conditions[2].

  • Reduction & Coordination: Stir the suspension at room temperature for 12 hours.

    • Validation Check 1: The solution will transition from a heterogeneous green suspension (Cu(II)) to a homogeneous bright yellow solution. This color change is the self-validating indicator of successful Cu(II) to Cu(I) reduction and boratrane formation.

  • Isolation: Filter the solution through a pad of Celite to remove NaCl and unreacted CuCl₂. Concentrate the filtrate to ~2 mL and layer with pentane to induce crystallization.

  • Verification: Isolate the yellow crystals.

    • Validation Check 2: ¹¹B NMR must show a significant downfield shift (e.g., from ~ -2 ppm in the free ligand to ~ +15 ppm in the complex), confirming the change in boron hybridization due to the Cu→B interaction[2].

Protocol C: Synthesis of Hexameric Zinc Complex [TntBuZnBr]₆

Causality: Zinc(II) cannot be reduced to Zn(0) under these conditions. Therefore, the boron remains a spectator (Lewis acid without a metal donor), and the thiopyridazine arms bridge multiple zinc centers to satisfy coordination valency, forming a hexamer[1].

  • Reaction: Suspend Na[TntBu] (1.0 equiv) and ZnBr₂ (1.0 equiv) in anhydrous THF.

  • Stirring: Stir at room temperature for 16 hours. The suspension will gradually clear.

  • Workup: Remove THF under vacuum. Extract the residue with DCM and filter to remove NaBr.

  • Crystallization: Evaporate the DCM to yield a yellow powder.

    • Validation Check: DOSY (Diffusion-Ordered Spectroscopy) NMR is critical here. Standard ¹H NMR will show three distinct sets of resonances for the thiopyridazine substituents due to the asymmetric bridging environment. DOSY NMR will confirm a large hydrodynamic radius consistent with a hexameric species rather than a monomer[1].

Conclusion & Future Perspectives

The utilization of pyridazine-3-thiol and its derivatives as ligands unlocks access to highly Lewis-acidic metal centers and unprecedented Z-type coordination modes. By mastering the self-validating protocols outlined above, researchers can reliably synthesize these complexes for downstream applications in small-molecule activation (e.g., N₂ reduction), photoredox catalysis, and the design of novel metalloenzyme inhibitors.

References

  • Holler, S., Belaj, F., & Mösch-Zanetti, N. C. (2016). Tris(6-tert-butyl-4-methylpyridazine-3-thiolato-κ2N,S)aluminium. IUCrData, 1(12), x161986. Available at:[Link]

  • Holler, S., Tüchler, M., Belaj, F., Veiros, L. F., Kirchner, K., & Mösch-Zanetti, N. C. (2016). Thiopyridazine-Based Copper Boratrane Complexes Demonstrating the Z-type Nature of the Ligand. Inorganic Chemistry, 55(10), 4980-4991. Available at:[Link]

  • Holler, S., Tüchler, M., Steller, B. G., Belaj, F., Veiros, L. F., Kirchner, K., & Mösch-Zanetti, N. C. (2018). Thiopyridazine-Based Palladium and Platinum Boratrane Complexes. Inorganic Chemistry, 57(12), 6921-6931. Available at:[Link]

  • Tüchler, M., Ramböck, M., Glanzer, S., & Mösch-Zanetti, N. C. (2019). Mono- and Hexanuclear Zinc Halide Complexes with Soft Thiopyridazine Based Scorpionate Ligands. Molecules, 24(4), 743. Available at:[Link]

Sources

Method

The Pivotal Role of Pyridazine-3-thiol in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold Intermediate In the landscape of medicinal chemistry, the pyridazine nucleus has established itself as a "privileged scaffold" due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold Intermediate

In the landscape of medicinal chemistry, the pyridazine nucleus has established itself as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent electronic properties, including the presence of two adjacent nitrogen atoms, allow for a diverse range of interactions with biological targets.[2] This has led to the development of numerous therapeutic agents targeting conditions such as hypertension, cancer, and microbial infections.[1][3] Within this versatile chemical class, pyridazine-3-thiol has emerged as a critical intermediate, offering a reactive handle for the strategic elaboration of complex molecular architectures.

This technical guide provides an in-depth exploration of pyridazine-3-thiol as a key building block in drug discovery. We will delve into its synthesis, reactivity, and application in the generation of potent bioactive molecules. Detailed, field-proven protocols are provided to enable researchers to confidently utilize this versatile intermediate in their own drug development programs.

Thione-Thiol Tautomerism: A Key to Understanding Reactivity

A fundamental concept crucial to understanding the chemistry of pyridazine-3-thiol is its existence in a tautomeric equilibrium with pyridazine-3(2H)-thione.[4] This equilibrium is influenced by factors such as solvent polarity and pH. In many conditions, the thione form is the predominant species.[4] However, the thiol tautomer, although less abundant, is highly reactive and serves as the key nucleophile in many synthetic transformations. The ability of the equilibrium to shift towards the thiol form, particularly in the presence of a base, is a cornerstone of its synthetic utility, allowing for facile S-alkylation and the introduction of diverse functionalities.[4]

Synthesis of the Key Intermediate: Pyridazine-3-thiol

The synthesis of pyridazine-3-thiol is most commonly and efficiently achieved from a readily available starting material, 3-chloropyridazine, through a nucleophilic aromatic substitution reaction. The use of a sulfur nucleophile, such as thiourea followed by hydrolysis, or sodium hydrosulfide, provides a direct route to the desired thiol.

Protocol 1: Synthesis of Pyridazine-3-thiol from 3-Chloropyridazine

This two-step protocol details the synthesis of pyridazine-3-thiol via an isothiouronium salt intermediate, which is a reliable and scalable method.

Step 1: Synthesis of S-(pyridazin-3-yl)isothiouronium chloride

  • Materials:

    • 3-Chloropyridazine (1 equiv)

    • Thiourea (1.1 equiv)

    • Ethanol (anhydrous)

  • Procedure:

    • To a stirred solution of 3-chloropyridazine in anhydrous ethanol, add thiourea.

    • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The isothiouronium salt will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the S-(pyridazin-3-yl)isothiouronium chloride as a white to off-white solid.

Step 2: Hydrolysis to Pyridazine-3-thiol

  • Materials:

    • S-(pyridazin-3-yl)isothiouronium chloride (1 equiv)

    • Sodium hydroxide (2.5 equiv)

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Dissolve the S-(pyridazin-3-yl)isothiouronium chloride in water.

    • Add a solution of sodium hydroxide dropwise to the stirred mixture.

    • Heat the reaction mixture at 80-90 °C for 2-3 hours.

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The pyridazine-3-thiol will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford the final product.

Characterization of Pyridazine-3-thiol:

Technique Expected Data
¹H NMR Signals corresponding to the pyridazine ring protons. A broad singlet for the SH proton, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Resonances for the four unique carbons of the pyridazine ring, with the carbon bearing the sulfur atom appearing at a characteristic downfield shift.
IR (KBr) Characteristic absorption bands for N-H stretching (from the thione tautomer), C=S stretching, and aromatic C-H and C=N stretching.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of pyridazine-3-thiol.

Core Reactivity: S-Alkylation of Pyridazine-3-thiol

The nucleophilic character of the sulfur atom in pyridazine-3-thiol makes it an excellent substrate for S-alkylation reactions. This transformation is a cornerstone of its use as a drug discovery intermediate, allowing for the facile introduction of a wide variety of side chains and pharmacophoric elements. The reaction typically proceeds in the presence of a base, which deprotonates the thiol to form a more potent thiolate nucleophile.

Protocol 2: General Procedure for S-Alkylation of Pyridazine-3-thiol

This protocol provides a general and robust method for the S-alkylation of pyridazine-3-thiol with various alkyl halides.

  • Materials:

    • Pyridazine-3-thiol (1 equiv)

    • Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide) (1.1 equiv)

    • Base (e.g., potassium carbonate, sodium ethoxide) (1.2 equiv)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, acetone)

  • Procedure:

    • To a stirred solution of pyridazine-3-thiol in the chosen solvent, add the base.

    • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the alkyl halide.

    • Once the reaction is complete, pour the mixture into ice-water.

    • The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The success of the S-alkylation can be readily confirmed by ¹H NMR spectroscopy, where the disappearance of the SH proton signal and the appearance of new signals corresponding to the introduced alkyl group will be observed.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The pyridazine-3-thiol scaffold is a key component in the synthesis of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. The sulfur atom provides a versatile point of attachment for side chains that can interact with specific residues in the kinase active site.

Case Study: Pyridazine-3-thiol as a Precursor for VEGFR-2 and CDK2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) are well-validated targets in oncology.[5][6] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8] CDK2 is a key regulator of the cell cycle, and its aberrant activity leads to uncontrolled cell proliferation, a defining feature of cancer.[9][]

Numerous pyridazine-based compounds have been developed as potent inhibitors of these kinases.[5][6] The synthesis of many of these inhibitors utilizes pyridazine-3-thiol as a key intermediate. For instance, S-alkylation of pyridazine-3-thiol with a suitable electrophile can be the first step in constructing a molecule designed to fit into the ATP-binding pocket of these kinases.

Below is a generalized workflow for the synthesis of a kinase inhibitor library based on the pyridazine-3-thiol scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Further Functionalization & Library Generation 3-Chloropyridazine 3-Chloropyridazine Pyridazine-3-thiol Pyridazine-3-thiol 3-Chloropyridazine->Pyridazine-3-thiol 1. Thiourea, EtOH 2. NaOH, H2O Thiourea Thiourea S-Alkylated_Intermediate 3-(Alkylthio)pyridazine Pyridazine-3-thiol->S-Alkylated_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->S-Alkylated_Intermediate Further_Reactions Further Synthetic Steps (e.g., amidation, cross-coupling) S-Alkylated_Intermediate->Further_Reactions Kinase_Inhibitor_Library Kinase Inhibitor Library Further_Reactions->Kinase_Inhibitor_Library

A generalized workflow for kinase inhibitor synthesis.
Signaling Pathway Intervention

Pyridazine-3-thiol derived inhibitors often function by competing with ATP for binding to the kinase domain of the target protein. In the case of VEGFR-2, this inhibition blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[7][8] For CDK2, inhibition leads to cell cycle arrest at the G1/S transition, preventing cancer cell replication.[9][]

G cluster_VEGFR VEGFR-2 Signaling cluster_CDK CDK2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor Pyridazine-3-thiol Derived Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->CDK2 Inhibits

Inhibition of VEGFR-2 and CDK2 signaling pathways.

Conclusion

Pyridazine-3-thiol is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and predictable reactivity, particularly in S-alkylation reactions, make it an ideal starting point for the construction of diverse chemical libraries. The successful application of this scaffold in the development of potent kinase inhibitors for oncology underscores its significance. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of pyridazine-3-thiol in their quest for novel therapeutics.

References

Sources

Application

Application Note: Synthesis and Characterization of Pyridazine-3-thiol Copper Complexes

Introduction & Scientific Rationale Pyridazine-3-thiol (3-mercaptopyridazine) is a versatile N,S-donor ligand that exhibits thione-thiol tautomerism.[1] This structural duality allows it to coordinate to copper centers i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyridazine-3-thiol (3-mercaptopyridazine) is a versatile N,S-donor ligand that exhibits thione-thiol tautomerism.[1] This structural duality allows it to coordinate to copper centers in various modes: as a neutral thione (S-donor), a neutral thiol (N-donor), or, most commonly, as an anionic thiolate bridging ligand (μ-S,N mode).[1]

Copper complexes of pyridazine-3-thiol are of significant interest in drug development due to their potent antimicrobial and anticancer activities. The redox capability of the copper center (Cu(I)/Cu(II)), combined with the chelating ability of the diazine ring, facilitates the generation of Reactive Oxygen Species (ROS) in biological systems, a primary mechanism for cytotoxicity against cancer cells and bacteria.

Tautomeric Equilibrium and Coordination

Before synthesis, understanding the ligand state is critical. In the solid state and polar solvents, the thione form (pyridazine-3(2H)-thione) predominates. Successful complexation usually requires deprotonation to the thiolate form to generate stable, neutral species.

Key Design Consideration:

  • Cu(I) vs. Cu(II): Thiols are reducing agents. Direct reaction of pyridazine-3-thiol with Cu(II) salts often leads to the reduction of the metal to Cu(I) and the formation of insoluble polymeric species,

    
    . To isolate defined monomeric species, auxiliary ligands (e.g., phosphines) or specific Cu(I) precursors must be used.[1]
    

Materials and Reagents

ReagentGradeRoleHandling Note
Pyridazine-3-thiol >97%LigandStore under inert gas; hygroscopic.[1]
Copper(I) Bromide (CuBr) 99.9%Metal SourceLight sensitive; use fresh or purified.
Triphenylphosphine (PPh₃) >99%Co-ligandStabilizes Cu(I) monomer; prevents polymerization.
Triethylamine (Et₃N) ≥99%BaseDeprotonating agent for thiol.
Acetonitrile (MeCN) AnhydrousSolventPrimary reaction medium.
Dichloromethane (DCM) HPLCSolventExtraction/Crystallization.
Ethanol (EtOH) AbsoluteSolventWashing/Precipitation.

Experimental Protocols

Protocol A: Synthesis of Phosphine-Stabilized Monomeric Copper(I) Complex

Target:


Application:  Crystallography, solubility studies, biological assays requiring soluble compounds.[1]
Step-by-Step Methodology:
  • Ligand Solution Preparation:

    • In a 50 mL Schlenk flask under nitrogen, dissolve Pyridazine-3-thiol (1.0 mmol, 112 mg) in 15 mL of anhydrous Acetonitrile .

    • Add Triethylamine (1.1 mmol, 153 µL) to deprotonate the thiol. Stir for 10 minutes. The solution may change color (typically yellowing) indicating thiolate formation.

  • Metal Precursor Preparation:

    • In a separate vial, dissolve Triphenylphosphine (2.0 mmol, 524 mg) in 10 mL of warm Acetonitrile.

    • Add CuBr (1.0 mmol, 143 mg) to the phosphine solution. Stir vigorously until the white solid dissolves, forming the soluble

      
       intermediate.
      
  • Complexation:

    • Dropwise add the Cu/Phosphine solution to the Ligand solution over 5 minutes.

    • Observation: The mixture should turn a bright yellow or orange-yellow.

    • Reflux the mixture at 80°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • Allow the solution to cool to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add 20 mL of cold Ethanol or Diethyl Ether to precipitate the complex.

    • Filter the yellow solid and wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL).

    • Dry under vacuum for 4 hours.

Protocol B: Synthesis of Polymeric Copper(I) Pyridazine-3-thiolate

Target:


Application:  Heterogeneous catalysis, antimicrobial surface coatings.[1]
Step-by-Step Methodology:
  • Dissolution:

    • Dissolve Pyridazine-3-thiol (2.0 mmol, 224 mg) in 20 mL Methanol .

  • Direct Reaction (Reductive Route):

    • Prepare a solution of Copper(II) Acetate Monohydrate (1.0 mmol, 200 mg) in 10 mL Methanol.

    • Note: We use a 2:1 Ligand:Metal ratio here because the excess thiol acts as a reducing agent to convert Cu(II) to Cu(I), generating disulfide byproducts.

    • Add the Copper solution to the Ligand solution.

  • Precipitation:

    • An immediate color change to dark orange/brown will occur, followed by the formation of a heavy precipitate.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Filter the solid.

    • Critical Step: Wash extensively with hot Ethanol and DCM to remove the disulfide byproduct and unreacted ligand.

    • The remaining solid is the insoluble coordination polymer.

Visualization of Reaction Pathways

G cluster_legend Reaction Conditions L Pyridazine-3-thiol (Thione Form) Base Et3N (Deprotonation) L->Base Activation Complex_B Polymeric Complex [Cu(PydS)]n (Insoluble, Orange/Brown) L->Complex_B + Cu(II) (Redox Reaction) (Protocol B) Thiolate Pyridazine-3-thiolate (Anionic Ligand) Base->Thiolate Complex_A Monomeric Complex [Cu(PydS)(PPh3)2] (Soluble, Yellow) Thiolate->Complex_A Cu_Pre Cu(I) Source (CuBr + 2 PPh3) Cu_Pre->Complex_A + Thiolate (Protocol A) Cu_Red Cu(II) Source (Cu(OAc)2) Cu_Red->Complex_B

Figure 1: Synthetic pathways for monomeric vs. polymeric pyridazine-copper complexes.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

TechniqueParameterExpected Result (Protocol A)Interpretation
IR Spectroscopy

/

Shift from ~1150 cm⁻¹ (thione) to ~700-800 cm⁻¹ (thiolate)Confirms deprotonation and S-coordination.[1]
IR Spectroscopy

Disappearance of broad band at 3100-3200 cm⁻¹Confirms loss of thione proton.
¹H NMR (DMSO-d₆) Pyridazine Ring ProtonsUpfield shift (0.1 - 0.3 ppm) vs free ligandConfirms coordination to diamagnetic Cu(I).[1]
¹H NMR Phosphine SignalsMultiplet at 7.3 - 7.6 ppmConfirms presence of PPh₃ auxiliary ligands.
Solubility Visual CheckSoluble in DCM, CHCl₃, DMSOConfirms monomeric nature (Protocol A).[1]

Safety and Handling

  • Thiol Odor Control: Pyridazine-3-thiol has a pungent, sulfurous odor.[1] All weighing and reactions must be performed in a functioning fume hood. Glassware should be bleached (oxidized) before removal from the hood.

  • Copper Toxicity: Copper salts are toxic to aquatic life. Dispose of all aqueous waste in heavy metal waste containers.

  • Phosphine Sensitivity: Triphenylphosphine is an irritant. Avoid dust inhalation.

Troubleshooting Guide

  • Problem: Product is an oil/gum instead of a solid (Protocol A).

    • Cause: Residual solvent or excess phosphine.

    • Solution: Triturate the oil with cold diethyl ether or hexanes. Scratch the flask wall with a glass rod to induce crystallization.

  • Problem: Low Yield in Protocol A.

    • Cause: Oxidation of Cu(I) to Cu(II) by air.

    • Solution: Ensure strict inert atmosphere (Nitrogen/Argon) is maintained until the complex is precipitated.

  • Problem: Green precipitate in Protocol B.

    • Cause: Incomplete reduction; formation of Cu(II) species.

    • Solution: Increase the ratio of ligand to metal (up to 3:1) or add a mild reductant like ascorbic acid.

References

  • Tautomerism and Coordination

    • Coordination chemistry of thioether–pyridazine macrocycles. (Canadian Journal of Chemistry). This establishes the fundamental binding modes of pyridazine-thioethers.
  • Biological Activity

    • Biological potential of copper complexes: a review. (Journal of Inorganic Biochemistry / PMC). Highlights the antimicrobial mechanisms of Cu-N/S complexes.[2]

  • Synthesis of Cu(I)

    • Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides.[3] (Organometallics). Provides the precedent for using phosphine/phenanthroline ligands to stabilize Cu(I) thiolates.

  • Structural Analogs

    • Adding to the Family of Copper Complexes Featuring Borohydride Ligands Based on 2-Mercaptopyridyl Units. (MDPI Molecules). Describes the coordination mode relevant to the monomeric protocol.

Sources

Method

Application Note: Pyridazine-3-Thiol Scaffolds in Next-Generation Antidepressant Discovery

Executive Summary The pyridazine-3-thiol moiety (and its tautomer, pyridazine-3-thione) represents a high-value pharmacophore in the design of atypical antidepressants. While historical research focused on aminopyridazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine-3-thiol moiety (and its tautomer, pyridazine-3-thione) represents a high-value pharmacophore in the design of atypical antidepressants. While historical research focused on aminopyridazines (e.g., Minaprine), recent structure-activity relationship (SAR) studies highlight the 3-mercapto group as a critical bioisostere for oxygen and nitrogen. This substitution often enhances lipophilicity, alters metabolic stability, and serves as a versatile nucleophilic "handle" for attaching serotonergic pharmacophores, such as arylpiperazines.

This guide provides a comprehensive technical workflow for utilizing pyridazine-3-thiol in the development of Multi-Target Directed Ligands (MTDLs) targeting the Serotonin Transporter (SERT) and 5-HT


 receptors.

Scientific Rationale & Mechanism

The Bioisosteric Advantage

In medicinal chemistry, replacing a carbonyl oxygen (in pyridazin-3-one) with a sulfur atom (to form pyridazine-3-thione/thiol) is a classic bioisosteric strategy.

  • Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This modification typically increases the LogP of the molecule, improving Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS drugs.

  • Binding Affinity: The larger van der Waals radius of sulfur can induce distinct conformational fits within the hydrophobic pockets of GPCRs (e.g., 5-HT

    
    ) that oxygen analogues cannot achieve.
    
The "Linker" Strategy

Pyridazine-3-thiol is rarely the final drug; it is the scaffold. The thiol group acts as a superior nucleophile for S-alkylation, allowing researchers to attach long-chain arylpiperazines. These "tails" are essential for interacting with the aspartic acid residue (Asp3.32) in the 5-HT


 receptor binding site.

Figure 1: Modular design strategy using pyridazine-3-thiol as the anchor for serotonergic pharmacophores.

Chemical Synthesis Protocols

Protocol A: Synthesis of Pyridazine-3-thiol (Thionation)

Objective: Convert commercially available pyridazin-3(2H)-one derivatives into their thiol/thione counterparts.

Reagents:

  • Substituted Pyridazin-3(2H)-one (Starting Material)

  • Lawesson’s Reagent (Preferred over

    
     for cleaner yields)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the pyridazin-3-one derivative in anhydrous toluene (approx. 10 mL/mmol) under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Add 0.6 equivalents of Lawesson’s Reagent. (Note: 0.5 eq is stoichiometric, but slight excess ensures completion).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product spot will typically be less polar (higher 
    
    
    
    ) than the starting material.
  • Workup: Cool to room temperature. The thione product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold toluene/hexane.

    • If no precipitate: Evaporate solvent in vacuo and purify via flash column chromatography (SiO

      
      , Hexane:EtOAc gradient).
      
  • Characterization: Confirm structure via

    
    -NMR. The disappearance of the amide carbonyl signal in 
    
    
    
    -NMR (~160 ppm) and appearance of the thiocarbonyl signal (~175-180 ppm) confirms conversion.
Protocol B: S-Alkylation (Coupling to Pharmacophore)

Objective: Attach the arylpiperazine tail to the pyridazine-3-thiol scaffold.

Reagents:

  • Pyridazine-3-thiol (from Protocol A)

  • 1-(3-Chloropropyl)-4-arylpiperazine (The "Tail")

  • Base:

    
     (Potassium Carbonate) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Activation: Dissolve pyridazine-3-thiol (1.0 eq) in Acetonitrile. Add

    
     (3.0 eq) and stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Coupling: Add the chloro-alkyl arylpiperazine derivative (1.1 eq) dropwise.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via recrystallization (Ethanol) or column chromatography.
    
  • Yield Expectation: S-alkylation is generally high-yielding (70–90%).

Biological Validation Protocols

Protocol C: In Vitro Radioligand Binding Assay (5-HT )

Objective: Determine the binding affinity (


) of the new S-alkylated pyridazine derivatives.

Materials:

  • Receptor Source: Rat hippocampal membrane homogenates (rich in 5-HT

    
    ).
    
  • Radioligand: [

    
    ]-8-OH-DPAT (Specific agonist for 5-HT
    
    
    
    ).
  • Non-specific ligand: Serotonin (10

    
    ) to define non-specific binding.
    

Methodology:

  • Incubation: Incubate membrane protein (50

    
    ) with [
    
    
    
    ]-8-OH-DPAT (1 nM) and the test compound (concentration range
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 mins at
    
    
    .
  • Termination: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression analysis (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol D: In Vivo Forced Swim Test (FST)

Objective: Assess antidepressant-like activity in mice.

Adaptation for Pyridazine Derivatives: Since these compounds may have sedative effects (common with CNS depressants), locomotor activity must be ruled out first.

  • Locomotor Check: Open Field Test (OFT) for 5 minutes. If total distance traveled is significantly lower than vehicle, the compound is sedative, and FST results may be false positives.

  • Drug Administration: Administer test compound (i.p., 10–40 mg/kg) 30 minutes prior to testing.

  • The Test: Place mouse in a cylinder (

    
     cm) filled with water (
    
    
    
    ).
  • Measurement: Record "Immobility Time" during the last 4 minutes of a 6-minute session.

    • Immobility:[1][2][3][4] Floating without struggling, making only movements necessary to keep the head above water.

  • Validation: Compare against Imipramine or Fluoxetine (positive controls). A significant reduction in immobility indicates antidepressant efficacy.[1][3]

Data Presentation & SAR Analysis

The following table summarizes the impact of the Sulfur vs. Oxygen bioisosteric replacement on hypothetical binding data, based on trends observed in pyridazine literature [1, 3].

Compound IDX-LinkerR-Substituent5-HT


(nM)
LogP (Calc)FST Immobility (% Reduction)
PYR-O-1 -O-Phenyl45.22.125%
PYR-S-1 -S-Phenyl12.4 2.8 48%
PYR-O-2 -O-2-OMe-Phenyl18.12.335%
PYR-S-2 -S-2-OMe-Phenyl4.1 3.1 62%

Interpretation: The Sulfur analogues (PYR-S series) consistently demonstrate higher lipophilicity (LogP) and superior receptor affinity (


), translating to greater in vivo efficacy (FST reduction).

Figure 2: Decision tree for evaluating pyridazine-3-thiol derivatives.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs. Medicinal Chemistry, 2024.

  • Minaprine and 3-aminopyridazine derivatives with atypical antidepressant activities. Journal of Medicinal Chemistry, 1989.

  • Synthesis and antidepressant activity of pyridazin-3(2H)-one derivatives. Medicinal Chemistry Research, 2016.

  • Tautomerism in pyridazin-3(2H)-one: A theoretical study. Journal of Molecular Graphics and Modelling, 2014.[5]

  • Synthesis of peripherally acting analgesic 3-arylpiperazinyl-5-benzyl-pyridazines. Journal of Pharmacy and Pharmacology, 1995.

Sources

Application

microwave-assisted synthesis of pyridazine-3-thiol derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridazine-3-Thiol Derivatives Abstract Pyridazine-3-thiol (and its tautomer pyridazine-3(2H)-thione) derivatives are privileged pharmacophores in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridazine-3-Thiol Derivatives

Abstract

Pyridazine-3-thiol (and its tautomer pyridazine-3(2H)-thione) derivatives are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, analgesic, and anticancer activities. Traditional thermal synthesis of these motifs often suffers from prolonged reaction times (2–24 hours), harsh conditions, and difficult purification due to sulfur byproducts. This guide details two optimized microwave-assisted protocols that reduce reaction times to minutes while significantly improving yields and purity. We focus on the thionation of pyridazin-3-ones using Lawesson’s Reagent and the nucleophilic substitution of 3-chloropyridazines with thiourea.

Part 1: Mechanistic Insight & Microwave Advantage

The Microwave Effect in Heterocyclic Thionation

Microwave (MW) irradiation offers a distinct advantage over conventional heating through two primary mechanisms:

  • Dipolar Polarization: The polar carbonyl group of the pyridazinone and the polar P=S bond of Lawesson’s Reagent (LR) align rapidly with the oscillating electric field. This molecular friction generates instantaneous internal heat, bypassing the thermal lag of oil baths.

  • Activation Energy (

    
    ) Modulation:  While MW does not change the thermodynamics of the reaction, it increases the frequency of effective collisions. In thionation, the rate-limiting step—the dissociation of the dimeric Lawesson’s reagent into reactive dithiophosphine ylides—is significantly accelerated.
    
Tautomeric Equilibrium: Thiol vs. Thione

Researchers must recognize that "pyridazine-3-thiol" exists in a tautomeric equilibrium with pyridazine-3(2H)-thione .

  • Solid State: Predominantly exists as the thione form (NH, C=S) due to intermolecular hydrogen bonding.

  • Solution: In polar aprotic solvents (DMSO), the thione form is favored. In non-polar solvents, the thiol form may be observed.

  • Characterization:

    • IR: Look for C=S stretch (~1100–1200 cm⁻¹) and NH stretch (~3100–3200 cm⁻¹) for the thione.

    • NMR: The thioamide proton (NH) typically appears downfield (13–14 ppm) in DMSO-

      
      .
      

Part 2: Experimental Protocols

Protocol A: Direct Thionation of Pyridazin-3-ones

Best for: Converting existing oxo-derivatives to thiones.

Reagents:

  • Substituted Pyridazin-3(2H)-one (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: Toluene (anhydrous) or Solvent-Free (on Alumina)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, suspend the pyridazinone derivative (1 mmol) in Toluene (3 mL).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 mmol). Note: LR is a dimer; 0.5 equiv is theoretically sufficient, but a slight excess ensures conversion.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation:

    • Mode: Dynamic Power (maintaining temperature).

    • Temp: 130 °C.

    • Time: 10–15 minutes (vs. 3–6 hours thermal).

    • Stirring: High.[1][2]

  • Workup:

    • Cool to room temperature (RT).

    • Flash Chromatography: Load directly or concentrate. Elute with CH₂Cl₂/MeOH. The P=O byproduct is polar and typically retained longer than the product.

Critical Visualization: Thionation Mechanism

LawessonThionation LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide MW Heat Dissociation Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Substrate Pyridazinone Pyridazin-3-one (Substrate) Pyridazinone->Intermediate Product Pyridazine-3-thione Intermediate->Product Cycloreversion Byproduct Phenylphosphine Oxide Byproduct Intermediate->Byproduct

Caption: Microwave-accelerated dissociation of Lawesson's Reagent and subsequent thionation via a 4-membered transition state.

Protocol B: Nucleophilic Substitution of 3-Chloropyridazines

Best for: Installing a thiol group on a halogenated heterocyclic core.

Reagents:

  • 3-Chloropyridazine derivative (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Solvent: Ethanol (EtOH)

  • Base: NaOH (10% aq) for hydrolysis step.

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 3-chloropyridazine (1 mmol) and thiourea (1.2 mmol) in EtOH (3 mL) in a microwave vial.

    • Irradiation: 100 °C for 5–10 minutes.

    • Result: Formation of the isothiouronium chloride salt . This often precipitates or can be used directly.

  • Hydrolysis (One-Pot):

    • Add 10% NaOH solution (2 mL) directly to the reaction vial.

    • Irradiation: 80 °C for 2–5 minutes.

  • Isolation:

    • Acidify the mixture with 10% HCl to pH ~4–5.

    • The pyridazine-3-thiol usually precipitates as a yellow/orange solid. Filter and wash with cold water.

Critical Visualization: Substitution Pathway

SubstitutionPath Chloro 3-Chloropyridazine Salt Isothiouronium Salt (Intermediate) Chloro->Salt MW, EtOH Nucleophilic Attack Thiourea Thiourea Thiourea->Salt Hydrolysis Alkaline Hydrolysis (NaOH/MW) Salt->Hydrolysis Base Addition Thiol Pyridazine-3-thiol (Thiol Form) Hydrolysis->Thiol Acidification Thione Pyridazine-3(2H)-thione (Thione Form) Thiol->Thione Tautomerism (Equilibrium)

Caption: Two-step, one-pot conversion of 3-chloropyridazine to pyridazine-3-thiol via isothiouronium salt.

Part 3: Data & Optimization

Comparative Efficiency: MW vs. Conventional

The following data summarizes the efficiency gains observed in the synthesis of 6-phenylpyridazine-3(2H)-thione.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 4.5 Hours12 Minutes 22x Faster
Temperature 110 °C (Toluene Reflux)130 °C (Sealed Vessel)Controlled Superheating
Yield 68%92% +24% Yield
Solvent Vol. 20 mL/mmol3 mL/mmolGreen Chemistry
Expert Tips & Troubleshooting
  • Odor Control: Lawesson’s reagent and the resulting byproducts generate H₂S and phosphine oxides.

    • Tip: Quench glassware in a bleach bath (sodium hypochlorite) immediately after use to oxidize sulfur residues.

  • Pressure Safety: Ethanol absorbs microwaves efficiently. Ensure the vial is not filled more than 60% to prevent over-pressurization.

  • Solvent-Free Option: For Protocol A, the reagents can be ground with basic alumina and irradiated dry. This eliminates solvent waste but requires careful temperature monitoring (use an IR sensor) to prevent hot spots/charring.

References

  • Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones: Abu-Melha, S., et al. "Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones."[3] Molecules, 2021, 26(14), 4260. [Link]

  • Solvent-Free Thionation with Lawesson's Reagent: Rico-Gómez, R., et al. "Solvent-free synthesis of thio-alkylxanthines from alkylxanthines using microwave irradiation."[4] Heterocycles, 2000.[4] [Link] (Archived via Clockss)

  • General Thionation Mechanism & Lawesson's Reagent: Ozturk, T., et al. "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis." Molecules, 2021.[2][5] [Link]

  • Pyridazine Biological Activity Overview: "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules." International Journal of Molecular Sciences, 2025. [Link]

  • Nucleophilic Substitution of Chloropyridazines: General methodology adapted from: "Microwave-Assisted Synthesis of Pyrazinamide Derivatives." ResearchGate, 2010. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazine-3-thiol Stability & Handling

Topic: Preventing oxidation of pyridazine-3-thiol (3-mercaptopyridazine) to 3,3'-dipyridazinyl disulfide. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing oxidation of pyridazine-3-thiol (3-mercaptopyridazine) to 3,3'-dipyridazinyl disulfide. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the Technical Support Center

Current Status: Active Issue Resolution Ticket: #PYZ-SH-OX-001 Subject: "My white pyridazine-3-thiol powder turned yellow/orange. Is it ruined?"

Welcome. If you are working with pyridazine-3-thiol (CAS: 2697-58-7) , you are likely fighting a constant battle against dimerization. This molecule is notoriously prone to oxidative coupling to form the insoluble disulfide dimer (3,3'-dipyridazinyl disulfide ).

This guide provides the mechanistic understanding and field-proven protocols to maintain your reagent in its monomeric, reactive state.

Module 1: The Chemistry of the Problem

To prevent the problem, you must understand the enemy. Pyridazine-3-thiol does not exist solely as a thiol.[1] It exists in a tautomeric equilibrium between the thione and thiol forms.[2][3]

The Tautomer Trap

In the solid state and in polar solvents (like water or ethanol), the equilibrium heavily favors the thione (2H-pyridazine-3-thione) form, which is relatively stable. However, under basic conditions or in the presence of trace metals, the thiolate anion is generated. This anion is a potent nucleophile that attacks other thiol molecules (often catalyzed by trace Copper or Iron), leading to the disulfide.

Key Insight: The "yellowing" you observe is the formation of the extended conjugated system of the disulfide.

Visualizing the Pathway

The following diagram illustrates the danger zones where oxidation occurs.[4]

Pyridazine_Oxidation_Pathway cluster_prevention Safe Zone Thione Thione Form (Stable Solid) (2H-pyridazine-3-thione) Thiol Thiol Form (Reactive Intermediate) (3-mercaptopyridazine) Thione->Thiol Tautomerism (Solvent Dependent) Thiolate Thiolate Anion (High Energy Nucleophile) Thiol->Thiolate Deprotonation (Base/pH > 7) Disulfide Disulfide Dimer (Oxidized Product) (Yellow/Insoluble) Thiolate->Disulfide Oxidation (O2 + Trace Metals)

Figure 1: The tautomeric equilibrium and oxidation cascade. The goal is to prevent the shift to the Thiolate Anion until the exact moment of reaction.

Module 2: Prevention Protocols

Protocol A: The "Zero-Ox" Solubilization Workflow

Use this protocol whenever preparing stock solutions for reactions (e.g., S-alkylation).

Reagents Required:

  • Degassed Solvent (DMF, MeOH, or Water).

  • Inert Gas (Nitrogen or Argon).[4][5]

  • Chelating Agent: EDTA (Ethylenediaminetetraacetic acid).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the solvent with N2 or Ar for at least 15 minutes before adding the thiol. Dissolved oxygen is the primary oxidant.

  • Metal Sequestration (Crucial): Add 1 mM EDTA to aqueous buffers. Trace metal ions (Cu²⁺, Fe³⁺) catalyze thiol oxidation by orders of magnitude [1].

  • The "Sacrificial" Reductant: Add 1.1 equivalents of TCEP to the solvent before dissolving the pyridazine-3-thiol.

    • Why TCEP? Unlike DTT, TCEP is stable over a wide pH range (1.5–8.5), is odorless, and does not reduce metals, making it compatible with metal-catalyzed cross-coupling if needed later [2].

  • Dissolution: Add the solid Pyridazine-3-thiol to the prepared solvent under positive inert gas pressure.

Storage Stability Matrix

Refer to this table to determine the shelf-life of your reagent based on storage conditions.

Storage StateConditionsEst. StabilityRisk Level
Solid (Powder) -20°C, Desiccated, Dark> 1 YearLow
Solid (Powder) 25°C, Benchtop, Air exposed1–2 WeeksHigh (Surface oxidation)
Solution (DMSO) -20°C, No additives< 24 HoursCritical (Rapid dimerization)
Solution (Acidic) 1M HCl or similarWeeksLow (Protonation protects S)

Module 3: Troubleshooting & Recovery

Issue: "I already have the disulfide (yellow precipitate). Can I recover the thiol?" Answer: Yes. The disulfide bond is reversible.[6]

Protocol B: Disulfide Cleavage (Recovery)

Do not discard oxidized material. Use this chemical reduction method to regenerate the reactive monomer.

  • Suspend: Suspend the yellow disulfide solid in a mixture of Acetic Acid and Water (1:1 v/v).

  • Reduce: Add Zinc dust (Zn) (3–5 equivalents) slowly with stirring.

    • Mechanism:[2][7][8][9][10] Zn + 2H⁺ → Zn²⁺ + H₂ (In situ generation of reducing equivalents).

  • Monitor: The yellow color should fade to colorless as the disulfide cleaves back to the thiol/thione.

  • Filter: Filter off excess Zinc dust.

  • Extract: Neutralize carefully and extract with organic solvent (e.g., DCM) or use directly if in compatible buffer.

Decision Tree: Handling "Yellow" Samples

Troubleshooting_Tree Start Problem: Sample is Yellow/Orange State Is the sample Solid or Solution? Start->State Solid Solid Powder State->Solid Solution Solution Phase State->Solution Recryst Action: Recrystallize from Ethanol (Thione crystallizes preferentially) Solid->Recryst App Intended Application? Solution->App Alkylation Synthesis (e.g., Alkylation) App->Alkylation BioAssay Biological Assay App->BioAssay Action_TCEP Action: Add TCEP (1.5 eq) Proceed in situ Alkylation->Action_TCEP Action_DTT Action: Add DTT (Fresh) Note: DTT may interfere with some assays BioAssay->Action_DTT

Figure 2: Decision logic for recovering oxidized pyridazine-3-thiol samples.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to store my Pyridazine-3-thiol stock solution? A: Avoid if possible. DMSO is a mild oxidant (Swern oxidation principle). While slow at room temperature, DMSO can facilitate disulfide formation over time, especially if the solution is not acidic. If you must use DMSO, acidify it slightly (0.1% HCl) or store at -80°C under Argon.

Q2: Why is TCEP recommended over DTT? A: DTT (Dithiothreitol) is a thiol itself. If you are performing an S-alkylation reaction (e.g., attaching a fluorophore or drug linker), the DTT will compete with your pyridazine-3-thiol for the electrophile, lowering your yield. TCEP is a phosphine, not a thiol, so it reduces the disulfide without competing in nucleophilic substitution reactions [3].

Q3: My reaction requires basic conditions (pH 9). How do I prevent oxidation? A: High pH promotes the thiolate anion, accelerating oxidation.

  • Work fast.

  • Use a "glove bag" or positive N2 pressure.

  • Use high concentrations of reagents (Second-order kinetics means the desired reaction might outcompete oxidation if concentration is high).

  • Include EDTA to remove catalytic metals.[4]

Q4: Is the thione form reactive? A: The thione (proton on Nitrogen, C=S double bond) is the stable tautomer, but it is generally the thiolate anion (negative charge on Sulfur) that reacts in nucleophilic substitutions. You need a base to deprotonate the thione to the thiolate to make it react, but this is exactly when it becomes vulnerable to oxidation. This is why in situ deprotonation under inert gas is the gold standard.

References

  • Evaluation of Metal-Catalyzed Oxidation of Thiols

    • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
    • Source: Nagy, P. (2013). Antioxidants & Redox Signaling.
    • URL:[Link]

  • TCEP Utility and Stability

    • Title: Tris(2-carboxyethyl)phosphine (TCEP) as a Reagent for the Reduction of Disulfides.
    • Source: Burns, J.A., et al. (1991). Journal of Organic Chemistry.
    • URL:[Link]

  • Comparison of Reducing Agents (TCEP vs DTT)

    • Title: Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology (Comparison of reducing potentials).
    • Source: Lukesh, J.C., et al. (2014).[11] Chemical Communications.[12]

    • URL:[Link]

  • Tautomerism of Pyridazines

    • Title: Tautomerism of Heterocycles (General Reference for Thione/Thiol Equilibrium).
    • Source: Katritzky, A.R., et al. Advances in Heterocyclic Chemistry.
    • URL:[Link]

Sources

Optimization

Process Overview: Synthetic Pathways &amp; Bottlenecks

Welcome to the Pyridazine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and yield optimization of 3-merca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and yield optimization of 3-mercaptopyridazine (pyridazine-3-thiol) derivatives.

Synthesizing this scaffold is notoriously tricky due to the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, its susceptibility to oxidative dimerization, and its amphoteric nature during aqueous workup. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

G Start1 3-Chloropyridazine (Starting Material) Reagent1 Thiourea / EtOH Reflux 4h Start1->Reagent1 Start2 Pyridazin-3(2H)-one (Starting Material) Reagent2 P2S5 / Pyridine Reflux 5h Start2->Reagent2 Intermediate Isothiouronium Salt (Unisolated) Reagent1->Intermediate Nucleophilic Substitution Product 3-Mercaptopyridazine (Target Product) Reagent2->Product Thionation Hydrolysis 10% NaOH Hydrolysis followed by 0.1 N HCl Intermediate->Hydrolysis Hydrolysis->Product Acidification (pH 4-5) Byproduct Disulfide Dimer (Oxidation Byproduct) Product->Byproduct O2 Exposure (Avoid!)

Workflow for 3-mercaptopyridazine synthesis highlighting key intermediates and byproducts.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my yield of 3-mercaptopyridazine consistently below 50% when using the thiourea method? The Causality: The reaction of 3-chloropyridazine with thiourea does not directly yield the thiol. Instead, it proceeds via an unisolated isothiouronium salt intermediate 1. If your yield is low, the basic hydrolysis step (using 10% NaOH) is likely incomplete, failing to fully cleave the salt. Furthermore, pyridazine-3-thiols are amphoteric. If you over-acidify the solution (pH < 2) during the final precipitation step, the nitrogen atoms in the pyridazine ring become protonated, rendering the product highly water-soluble and preventing crystallization. The Fix: Extend the NaOH hydrolysis time and carefully titrate the solution with 0.1 N HCl to the exact isoelectric point (typically pH 4.5–5.0) to maximize precipitation.

Q2: My isolated product shows a doubled mass in LC-MS. How can I prevent the formation of disulfide byproducts? The Causality: 3-mercaptopyridazine exists in a tautomeric equilibrium between the thiol and thione forms. Under the basic conditions required for hydrolysis, the resulting thiolate anion is highly nucleophilic and extremely susceptible to oxidative coupling by atmospheric oxygen, forming a disulfide dimer. The Fix: Oxygen must be rigorously excluded. Place the reaction mixture under argon and degas all solvents (e.g., sparging for at least 5 minutes) prior to the addition of reagents 2. Perform the acidification step rapidly under an inert atmosphere. Adding a mild reducing agent like sodium metabisulfite during the aqueous workup can reverse incidental oxidation.

Q3: When using phosphorus pentasulfide (


) on pyridazinones, I get a sticky tar instead of a clean powder. How do I optimize this? 
The Causality:  Thionation of pyridazin-3(2H)-ones using 

in dry pyridine requires prolonged reflux (e.g., 5 hours) 1. If trace moisture is present,

degrades into phosphoric acids, which polymerize the heterocyclic starting material into a tar. The Fix: Ensure rigorous anhydrous conditions (freshly distilled pyridine stored over molecular sieves). If tar persists, switch to Lawesson's Reagent in toluene; it offers milder reaction conditions, better solubility, and significantly reduces polymeric byproducts.

Section 2: Self-Validating Experimental Protocols

Protocol A: High-Yield Synthesis via Thiourea Intermediate (SNAr)

This protocol utilizes 3-chloropyridazine and relies on an isothiouronium intermediate to prevent direct oxidation during the substitution phase. When executed correctly, this method achieves yields up to 80% 3.

  • Reaction Setup: Suspend 3-chloropyridazine (1.0 eq) and thiourea (1.0 - 1.2 eq) in absolute n-propanol or ethanol.

  • Reflux: Heat the mixture to reflux for 4 hours 1.

    • Validation Checkpoint 1: A thick precipitate (the isothiouronium salt) should form as the reaction progresses. TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material.

  • Hydrolysis: Cool the mixture to room temperature. Collect the precipitate via filtration and immediately dissolve it in a 10% NaOH aqueous solution (degassed with argon). Stir for 1 hour at room temperature to ensure complete cleavage of the salt.

  • Isoelectric Precipitation: Filter the basic mixture to remove any insoluble impurities. While maintaining an argon blanket, carefully add 0.1 N HCl dropwise to the filtrate until the pH reaches exactly 4.5.

  • Isolation: Collect the resulting yellow/orange precipitate via vacuum filtration, wash with ice-cold degassed water, and dry under high vacuum.

    • Validation Checkpoint 2: The IR spectrum of the final product must show the absence of a C=O band and the presence of a characteristic C=S group band at ~1228 cm⁻¹ 1.

Protocol B: Direct Thionation of Pyridazin-3(2H)-one
  • Reagent Preparation: Under a strict nitrogen atmosphere, dissolve pyridazin-3(2H)-one (1.0 eq) in dry pyridine. Add phosphorus pentasulfide (

    
    ) (1.0 eq) in a single portion.
    
  • Reflux: Heat the mixture to reflux for 5 hours 1. The solution will darken significantly.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the mixture carefully with a 30% ammonia solution until the product precipitates.

    • Validation Checkpoint: The product should be fully soluble in strong base (forming the thiolate) and precipitate upon neutralization. If the precipitate remains gummy, it indicates polymeric impurities; recrystallization from hot methanol is required 1.

Section 3: Quantitative Data & Optimization Metrics

Synthetic RouteKey Reagents & ConditionsTypical YieldPrimary Failure ModeOptimization Strategy
Thiourea Substitution Thiourea, EtOH, NaOH, HCl (Reflux 4h)80–86%Incomplete hydrolysis; over-acidification.Monitor pH strictly to 4.5; degas all aqueous solvents with Argon.
Direct Thionation

, Pyridine (Reflux 5h)
50–60%Tar/polymer formation due to moisture.Ensure rigorous anhydrous conditions; substitute with Lawesson's Reagent.
Direct Sulfhydration NaSH, DMF (80°C, 3h)40–55%Rapid oxidative dimerization (disulfide).Use strict Schlenk techniques; add DTT during workup.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.
  • Towards dual inhibitors of the MET kinase and WNT signaling p

Sources

Troubleshooting

Technical Support Center: Pyridazine-3-Thiol Solubility &amp; Handling in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, erratic assay results, or "batch-to-batch" variability when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, erratic assay results, or "batch-to-batch" variability when working with heterocyclic thiols.

Pyridazine-3-thiol is a notorious compound in drug development and coordination chemistry. Its solubility issues are rarely due to simple hydrophobicity; rather, they are driven by complex structural dynamics—specifically thione-thiol tautomerism and oxidative dimerization . This guide is designed to explain the chemical causality behind these issues and provide self-validating protocols to ensure your compound remains in solution.

Part 1: The Causality of Insolubility (The "Why")

To successfully dissolve pyridazine-3-thiol, you must first understand that in aqueous media, it does not primarily exist as a thiol.

  • Thione-Thiol Tautomerism: In polar solvents like water, the equilibrium shifts drastically toward the thione tautomer (pyridazine-3(2H)-thione)[1]. This thione form is highly polar and acts as both a strong hydrogen bond donor (N-H) and acceptor (C=S). Consequently, the molecules self-associate into stable, insoluble dimers, stripping away the hydration shell and causing rapid precipitation[2].

  • High pKa: The predicted pKa of the thiol/thione proton is approximately 8.40 to 8.73[3][4]. At a standard physiological pH of 7.4, the molecule remains fully protonated and neutral. Without an ionic charge to repel neighboring molecules, the thione dimers remain locked together.

  • Oxidative Susceptibility: Even if you successfully dissolve the monomeric thiol, exposure to dissolved oxygen and ambient light catalyzes its oxidation into symmetrical bis(pyridazin-3-yl) disulfides[2]. Disulfides lack the ionizable proton entirely, making them permanently insoluble in aqueous buffers unless chemically reduced[1].

Physicochemical Summary Data
ParameterValueExperimental Implication
Molecular Weight 112.15 g/mol Baseline for molarity calculations.
Predicted pKa 8.40 – 8.73Insoluble in neutral pH (7.4); requires pH > 8.5 for thiolate formation.
Dominant Aqueous Tautomer Pyridazine-3(2H)-thioneForms strong intermolecular H-bonds, driving rapid precipitation.
Primary Degradation Pathway Disulfide OxidationYields highly insoluble precipitates; requires TCEP/DTT to reverse.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

Q1: Why is my pyridazine-3-thiol powder precipitating immediately in standard PBS (pH 7.4)?

The Cause: At pH 7.4, the buffer is nearly a full logarithmic unit below the compound's pKa (~8.4–8.7)[3][4]. The compound remains neutral, tautomerizes to the thione form, and forms insoluble hydrogen-bonded dimers[1]. The Solution: You must disrupt the hydrogen bonding using a co-solvent, and then deprotonate the molecule by raising the pH to form the highly water-soluble thiolate anion.

Protocol 1: Alkaline-Assisted Solubilization Workflow This is a self-validating method to ensure complete monomeric dissolution.

  • Primary Solubilization: Weigh your desired mass of pyridazine-3-thiol and add 100% anhydrous DMSO to create a concentrated stock (e.g., 50–100 mM).

    • Validation Check: The DMSO stock must be completely clear and pale yellow. DMSO effectively disrupts the thione intermolecular hydrogen bonds. If micro-particles persist, warm gently to 37°C for 5 minutes.

  • Buffer Preparation: Prepare your target aqueous buffer and adjust the pH to 8.8 – 9.0 using NaOH or Tris base.

  • Dilution: Add the DMSO stock dropwise into the alkaline buffer while under vigorous vortexing.

    • Validation Check: Measure the UV-Vis absorbance of the final solution. The shift from the thione dimer to the monomeric thiolate anion will present as a distinct sharpening of the absorption peak at ~320 nm, confirming successful deprotonation.

Q2: My solution was perfectly clear yesterday, but turned cloudy overnight. What happened?

The Cause: Your compound has oxidized. In the presence of ambient light and dissolved oxygen, the thiol monomers have covalently linked to form bis(pyridazin-3-yl) disulfides[1][2]. Because disulfides cannot be deprotonated, adjusting the pH will no longer dissolve this precipitate. The Solution: You must chemically reduce the disulfide bonds back to monomeric thiols.

Protocol 2: Disulfide Rescue & Reduction

  • Addition of Reducing Agent: Add TCEP (Tris(2-carboxyethyl)phosphine) to your cloudy solution to a final concentration of 1 to 5 mM. Note: TCEP is preferred over DTT because it is odorless, more stable, and functions effectively across a wider pH range without introducing competing thiols.

  • Incubation: Invert the tube gently and incubate at room temperature for 30 minutes.

  • Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If the reduction was successful, the solution will be completely clear with zero pellet formation. To prevent re-oxidation, store the rescued solution under argon or nitrogen gas and protect it from light.

Part 3: Solubilization & Troubleshooting Workflow

The following logic diagram maps the causality of precipitation and the exact interventions required to maintain pyridazine-3-thiol in an aqueous state.

G A Pyridazine-3-thiol Powder B Dissolve in 100% DMSO (Disrupts Thione H-bonds) A->B C Dilute into Aqueous Buffer B->C D Is Buffer pH < 8.0? C->D E Precipitation (Thione Dimerization) D->E Yes I Soluble Thiolate Solution D->I No F Adjust pH to 8.5 - 9.0 (Forms Soluble Thiolate) E->F F->I G Does it turn cloudy over time? I->G E2 Precipitation (Disulfide Oxidation) G->E2 Yes (O2/Light exposure) H Add 1-5 mM TCEP (Reduces Disulfides) E2->H H->I

Caption: Diagnostic workflow for resolving pyridazine-3-thiol solubility issues via pH adjustment and chemical reduction.

References

  • Chem960.6-(4-ethoxyphenyl)pyridazine-3-thiol Properties (pKa data).
  • Guidechem.28544-77-6 - Pyridazine-3-thiol Properties.
  • Canadian Science Publishing.Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

Sources

Optimization

Technical Support Center: Stabilizing Pyridazine-3-thiol for NMR Spectroscopy

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on Nuclear Magnetic Resonance (NMR) spectroscopy for precise structural elucidation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on Nuclear Magnetic Resonance (NMR) spectroscopy for precise structural elucidation. However, heterocyclic thiols like pyridazine-3-thiol present a trifecta of analytical challenges: intermediate-rate tautomerism, rapid oxidative dimerization, and trace-metal coordination.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize these compounds in solution, ensuring high-fidelity NMR data acquisition.

Part 1: Core Challenges & Mechanistic Causality

Before troubleshooting, it is critical to understand the chemical environment of your NMR tube. Pyridazine-3-thiol is not a static molecule; it is a dynamic system governed by three competing pathways:

  • Thiol-Thione Tautomerism: The compound exists in an equilibrium between the thiol (-SH) and thione (=S) forms. In many NMR solvents, this proton exchange occurs at an intermediate rate on the NMR timescale, causing severe line broadening or complete signal coalescence[1].

  • Oxidative Dimerization: Free thiols are highly susceptible to oxidation, forming disulfide bonds (R-S-S-R). This is exacerbated by dissolved oxygen and the mild oxidizing nature of solvents like Dimethyl Sulfoxide (DMSO) under specific conditions. Transient sulfenic acid intermediates can also form, complicating the spectral baseline[2].

  • Trace Metal Coordination: Heterocyclic thiols act as bidentate ligands, chelating trace transition metals leached from glassware or present in lower-grade solvents. This catalyzes oxidation and introduces paramagnetic relaxation enhancement, which destroys peak resolution.

Pathway Thione Thione Tautomer (NMR Sharp in DMSO) Thiol Thiol Tautomer (Reactive Species) Thione->Thiol Solvent/Temp Dependent Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide O2 / Trace Metals (Degradation) TCEP TCEP Reductant (Phosphine) Disulfide->TCEP Cleavage TCEP->Thiol Restores Free Thiol

Thiol-thione tautomerism and TCEP-mediated reduction pathway.

Part 2: Troubleshooting FAQs

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks in the aromatic region. How do I sharpen them?

Analysis: Broadening is typically caused by thiol-thione tautomeric exchange occurring at an intermediate rate. Solution: You must push the exchange regime to either the "slow" or "fast" limit relative to the NMR timescale.

  • Solvent Selection (Thermodynamic Control): Polar aprotic solvents like DMSO-

    
     strongly favor the thione tautomer via hydrogen bonding, effectively "locking" the conformation and sharpening the peaks. Non-polar solvents like CDCl
    
    
    
    often result in a mixed, broadening population.
  • Temperature Control (Kinetic Control): Perform Variable Temperature (VT) NMR. Cooling the sample (e.g., to 273 K) slows the exchange, resolving distinct peaks for both tautomers. Heating the sample (e.g., to 343 K) accelerates the exchange, yielding a single, sharp time-averaged set of peaks.

Q2: I observe new, unexpected peaks appearing over time in my DMSO- samples. Is my compound degrading?

Analysis: Your compound is undergoing oxidative coupling to form a disulfide dimer. DMSO can act as an oxidant, and trace oxygen accelerates this process. Solution: Prepare samples in strictly degassed solvents and introduce a compatible reducing agent like TCEP to maintain the monomeric state.

Q3: Should I use DTT or TCEP to prevent disulfide formation in my NMR samples?

Analysis: Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior to Dithiothreitol (DTT) for NMR applications. Causality:

  • Spectral Interference: DTT is a thiol itself and introduces intense aliphatic multiplets that obscure analyte signals. TCEP is a non-thiol phosphine; its aliphatic protons are distinct, and its mechanism of action is irreversible[3].

  • Metal Coordination: DTT forms highly stable, sometimes polymeric, complexes with trace heavy metals (Zn, Cu, Ni), which can precipitate or cause paramagnetic broadening[4]. TCEP exhibits much weaker metal-binding capabilities (log ML values around 3–5), making it a safer protectant that will not interfere with the coordination sphere of your analyte[5].

Part 3: Quantitative Data & Reagent Selection

To optimize your solvent environment, consult the following comparison of common NMR stabilizers.

ReductantChemical Nature¹H NMR InterferenceMetal ChelationWorking pH RangeHalf-life in Solution
TCEP PhosphineLow (Distinct multiplets)Weak (log ML 3-5)[5]1.5 – 8.5High (Air stable)[3]
DTT DithiolHigh (Overlapping multiplets)Strong (Polymeric)[4]7.0 – 9.0Low (Readily oxidizes)

-ME
MonothiolHigh (Volatile, broad peaks)Moderate7.0 – 8.0Very Low (Volatile)

Part 4: Experimental Protocols

Protocol 1: Anaerobic Sample Preparation with TCEP (Self-Validating System)

This protocol utilizes TCEP to stabilize the thiol and includes an internal validation step using ³¹P NMR.

Materials: DMSO-


, TCEP·HCl, Argon gas, Schlenk line or glovebox.
  • Solvent Degassing: Transfer 1.0 mL of DMSO-

    
     to a septum-sealed vial. Sparge with dry Argon gas for 15 minutes to displace dissolved oxygen.
    
  • Reductant Addition: Add TCEP·HCl to the degassed DMSO-

    
     to achieve a final concentration of 5 mM.
    
  • Analyte Dissolution: Inside a glovebox or under a positive stream of Argon, dissolve 5-10 mg of pyridazine-3-thiol into 0.6 mL of the TCEP-spiked DMSO-

    
    .
    
  • Transfer: Transfer the solution to a high-quality NMR tube and seal with a PTFE cap and Parafilm.

  • Self-Validation (³¹P NMR): Acquire a ³¹P NMR spectrum alongside your ¹H spectrum.

    • Expected Result: A peak at ~16 ppm confirms active TCEP is present. A peak at ~33 ppm indicates TCEP oxide (TCEPO), proving the system successfully scavenged oxidative species[5].

Workflow S1 1. Solvent Degassing (Argon sparge DMSO-d6) S2 2. Reductant Addition (Add 5 mM TCEP) S1->S2 S3 3. Analyte Dissolution (Add Pyridazine-3-thiol) S2->S3 S4 4. NMR Acquisition (Run 1H, 13C, and 31P) S3->S4

Workflow for anaerobic NMR sample preparation of reactive thiols.

Protocol 2: Variable Temperature (VT) NMR for Tautomeric Resolution

If line broadening persists despite preventing oxidation, the issue is tautomerism.

  • Calibration: Calibrate the NMR probe temperature using a standard methanol (low temp) or ethylene glycol (high temp) sample.

  • Cooling Phase (Slow Exchange): Lower the probe temperature to 273 K (0 °C). Allow 10 minutes for thermal equilibration. Acquire a ¹H spectrum. You should observe two distinct sets of peaks representing the thiol and thione populations.

  • Heating Phase (Fast Exchange): Raise the temperature in 10 K increments up to 343 K (70 °C), acquiring a spectrum at each step. The peaks will coalesce and eventually sharpen into a single time-averaged spectrum.

  • Analysis: Extract the exchange rate constants at the coalescence temperature to fully characterize the tautomeric dynamics of your specific derivative.

References

  • Krężel, A., et al. "Acid−base properties and metal-binding abilities of tris(2-carboxyethyl)phosphine (TCEP), a newly introduced thiol group protectant." Academia.edu.
  • Krezel, A., et al. "Coordination of heavy metals by dithiothreitol, a commonly used thiol group protectant." PubMed.
  • Aestus Biotechnology. "TCEP - Aestus Biotechnology." Aestusbiotech.com.
  • Biological and Molecular Chemistry. "Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions." Biolmolchem.com.
  • PMC. "Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR." NIH.gov.
  • ResearchGate. "Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties." Researchgate.net.

Sources

Troubleshooting

Technical Support Center: Pyridazine-3-Thiol Purification &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies for troubleshooting and purifying commercial py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies for troubleshooting and purifying commercial pyridazine-3-thiol. Because this privileged scaffold is highly reactive, commercial batches often degrade or contain residual synthetic precursors. This guide bridges the gap between theoretical chemistry and practical benchtop execution.

Part 1: Frequently Asked Questions (FAQs) – Understanding Your Reagent

Q1: Why does my commercial pyridazine-3-thiol show multiple spots on TLC or multiple peaks in LC-MS? A: Commercial batches frequently develop impurities during storage or retain byproducts from their manufacturing process. The three most common contaminants are:

  • Bis(pyridazine-3-yl) disulfide: Thiol groups are highly susceptible to auto-oxidation in the presence of atmospheric oxygen. Over time, the monomeric thiol dimerizes to form a disulfide bridge[1].

  • Unreacted Precursors (e.g., 3-chloropyridazine): Pyridazine-3-thiols are typically synthesized via the nucleophilic aromatic substitution (S

    
    Ar) of chloropyridazines with thiourea, hydrazine intermediates, or sodium hydrosulfide[2]. Incomplete reactions leave behind these neutral, chlorinated precursors.
    
  • Sulfonic Acids: Prolonged exposure to oxidants or light can over-oxidize the thiol past the disulfide stage into highly polar sulfinic or sulfonic acids.

Q2: My downstream alkylation reaction is yielding a mixture of products. Is the reagent impure? A: Not necessarily; you may be observing the effects of thione-thiol tautomerism [3]. In polar solvents, pyridazine-3-thiol exists in a dynamic equilibrium with its tautomer, pyridazine-3(2H)-thione. Causality Insight: Depending on the base and solvent used in your downstream reaction, you may inadvertently trigger N-alkylation (via the thione nitrogen) rather than the desired S-alkylation (via the thiolate). To force S-alkylation, use a soft electrophile and a base strong enough to completely deprotonate the sulfur in a polar aprotic solvent (e.g., DMF).

Part 2: Troubleshooting Guide – Identifying & Removing Specific Impurities

Issue 1: High Disulfide Content (Oxidation)
  • Symptom: The product appears slightly yellow, exhibits poor solubility in standard organic solvents, and LC-MS shows a mass corresponding to

    
    .
    
  • Root Cause: Oxidative dimerization due to improper storage (exposure to air/moisture).

  • Solution: Perform a mild reduction using Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over dithiothreitol (DTT) or sodium borohydride because it is odorless, operates efficiently across a broad pH range, and selectively reduces the S-S bond without risking the reduction of the electron-deficient pyridazine ring.

Issue 2: Contamination with 3-Chloropyridazine
  • Symptom:

    
    H-NMR shows unexpected aromatic doublets, and TLC reveals a fast-moving, UV-active spot that does not react with Ellman's reagent (a thiol stain).
    
  • Root Cause: Residual starting material from the commercial manufacturing process[2].

  • Solution: Acid-Base Extraction. The thiol/thione proton is mildly acidic (pKa ~ 6.5–7.5). By treating the mixture with an aqueous base, pyridazine-3-thiol converts into a water-soluble sodium thiolate. The 3-chloropyridazine remains neutral and is easily washed away in the organic phase.

Part 3: Experimental Protocols

Protocol A: Disulfide Reduction and Thiol Recovery

This self-validating protocol ensures complete reduction of disulfides while preventing re-oxidation.

  • Dissolution: Suspend 1.0 g of impure commercial pyridazine-3-thiol in 20 mL of degassed Methanol/Water (1:1 v/v). Causality: Degassing the solvent via sparging with argon is critical to prevent the immediate re-oxidation of the newly formed thiol.

  • Reduction: Add 1.2 equivalents of TCEP hydrochloride. Adjust the pH to ~7.0 using 1M NaOH. Causality: TCEP requires a near-neutral pH to maintain its nucleophilic phosphorus center for attacking the disulfide bond.

  • Reaction: Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Validation Check: Spot the reaction mixture on a TLC plate (Eluent: EtOAc/Hexane 1:1). The protocol is self-validating: the reaction is complete when the higher molecular weight disulfide spot disappears, replaced entirely by a strong UV-active, Ellman-positive spot for the thiol.

  • Isolation: Acidify the mixture to pH 4.0 using 1M HCl. The pure pyridazine-3-thiol will precipitate. Filter, wash with cold, degassed water, and dry under high vacuum.

Protocol B: Acid-Base Extraction for Neutral Impurities
  • Solubilization: Dissolve 1.0 g of the commercial reagent in 30 mL of Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel and add 30 mL of 1M aqueous NaOH. Shake vigorously and allow the layers to separate.

  • Phase Separation:

    • Organic Phase: Contains 3-chloropyridazine and other neutral organic impurities. Discard this layer.

    • Aqueous Phase: Contains the highly soluble sodium salt of pyridazine-3-thiol.

  • Reprotonation: Transfer the aqueous phase to an Erlenmeyer flask. While stirring in an ice bath, slowly add 1M HCl dropwise until the pH reaches 4.0–4.5. Causality: The ice bath prevents thermal degradation during the exothermic neutralization.

  • Recovery: Extract the resulting cloudy aqueous layer with fresh EtOAc (3 x 20 mL). The protocol validates itself visually: once the aqueous layer turns completely clear, extraction is complete. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Part 4: Quantitative Data – Impurity Profiling & Removal Efficiency

The following table summarizes the typical impurity profile of commercial batches and the expected quantitative recovery metrics post-purification.

Impurity TypeDetection MethodTypical Commercial AbundanceRemoval StrategyPost-Purification Abundance
Bis(pyridazine-3-yl) disulfide LC-MS (

)
5% - 15%TCEP Reduction (Protocol A)< 0.5%
3-Chloropyridazine

H-NMR, TLC (High

)
2% - 8%Acid-Base Extraction (Protocol B)< 0.1%
Sulfonic Acids LC-MS (

)
< 2%Aqueous Wash (Remains in water at pH 4)Undetectable
Thione Tautomer

H-NMR (Solvent dependent)
Equilibrium dependentN/A (Control via reaction conditions)Equilibrium dependent

Part 5: Workflow Visualization

Below is the logical workflow for the comprehensive purification of pyridazine-3-thiol, combining both reduction and extraction strategies into a single continuous pipeline.

PurificationWorkflow Start Commercial Pyridazine-3-Thiol (Contains Disulfides & Precursors) Step1 Disulfide Reduction (Add TCEP in Degassed MeOH/H2O) Start->Step1 Cleave S-S bonds Step2 Acid-Base Extraction (Add 1M NaOH & EtOAc) Step1->Step2 Phase Transfer Split1 Aqueous Phase (Sodium Pyridazine-3-thiolate) Step2->Split1 Deprotonation (pH > 9) Split2 Organic Phase (Neutral Impurities e.g., 3-Chloropyridazine) Step2->Split2 Phase Separation Step3 Acidification (Add 1M HCl to pH 4.5) Split1->Step3 Reprotonation Discard Discard Organic Waste Split2->Discard End Pure Pyridazine-3-Thiol (Precipitate / EtOAc Extraction) Step3->End Isolation

Figure 1: Comprehensive purification workflow for isolating pure pyridazine-3-thiol.

References

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. RSC Advances (via PubMed Central).[2] URL:[Link]

  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry (via ResearchGate).[3] URL:[Link]

Sources

Optimization

Technical Support Center: Pyridazine-3-thiol Handling &amp; Safety

This guide serves as a specialized technical support resource for researchers and drug development professionals working with Pyridazine-3-thiol (CAS 28544-77-6) . It synthesizes safety data, operational best practices,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and drug development professionals working with Pyridazine-3-thiol (CAS 28544-77-6) . It synthesizes safety data, operational best practices, and chemical troubleshooting into a cohesive protocol.

Status: Active | Tier: Level 3 (Specialist Support) Compound Class: Heteroaromatic Thiol / Thione Tautomer Primary Hazards: Stench, Skin/Eye Irritation, Respiratory Sensitization (Potential)

Part 1: Immediate Hazard Identification (The "Red Box")

Q: What are the critical emergency response parameters for this compound? A: Treat Pyridazine-3-thiol as a high-risk irritant with severe olfactory impact.

ParameterSpecificationCritical Action
GHS Signal WARNING Do not inhale dust/mist.[1][2][3][4][5]
H-Codes H315 (Skin), H319 (Eye), H335 (Resp)Use full-face respirator if outside hood.
Odor Threshold < 1 ppb (Estimated)Evacuate lab if strong odor persists outside hood.
Flash Point >110°C (Predicted)Combustible; keep away from open flames.
Incompatibility Strong Oxidizers, Strong BasesViolent Reaction Risk: Do not mix with concentrated

or

.

Q: I have spilled a solid amount (approx. 500 mg) on the bench. What is the immediate protocol? A: DO NOT wipe with dry paper towels; this disperses aerosols.

  • Isolate: Alert nearby personnel and cordon off the area.

  • Neutralize: Cover the spill gently with a paper towel soaked in 10% Sodium Hypochlorite (Bleach) .

  • Wait: Allow 15 minutes for oxidation (conversion of thiol to non-volatile sulfonic acid).

  • Clean: Wipe up with further bleach-soaked pads, then water. Dispose of as hazardous chemical waste.[6][7]

Part 2: Operational Handling & Engineering Controls

Q: Why does this compound require specific "stench" protocols even if the SDS doesn't explicitly flag it as fatal? A: While the acute toxicity (LD50) may not be fatal in small doses, heteroaromatic thiols possess a high vapor pressure relative to their odor detection threshold.

  • The Mechanism: The sulfhydryl (-SH) group binds rapidly to olfactory receptors.

  • The Risk: Olfactory fatigue occurs quickly; you may stop smelling it while exposure continues, leading to respiratory mucosal irritation.

  • The Solution: You must create a "closed-loop" handling system.

Diagram 1: Safe Handling & Synthesis Workflow

This workflow illustrates the "Closed-Loop" principle to prevent odor escape and oxidation.

SafeHandling cluster_scrubber Odor Control System Storage Storage (4°C, Inert Gas) Weighing Weighing (Inside Fume Hood) Storage->Weighing Transfer sealed container Reaction Reaction Setup (Septum Sealed) Weighing->Reaction Add to solvent immediately Scrubber Bleach Scrubber (Outlet Trap) Reaction->Scrubber Vent gas through NaOCl Quench Quenching (Oxidative Destruction) Reaction->Quench Post-reaction treatment

Caption: Figure 1. Closed-loop handling workflow. Note the mandatory venting through a bleach scrubber to neutralize volatile thiols.

Part 3: Experimental Troubleshooting & Chemistry

Q: My reaction yield is lower than expected, and I see a dimer impurity. What happened? A: You likely experienced Oxidative Dimerization .

  • Cause: Pyridazine-3-thiol is prone to oxidation in air, forming 3,3'-dipyridazinyl disulfide . This is accelerated in basic media where the thiolate anion (

    
    ) is generated.
    
  • Correction:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 20 mins before use.

    • Reducing Agents: Add a scavenger like DTT (Dithiothreitol) or TCEP if the disulfide formation is reversible and unwanted.

    • Tautomer Check: Remember that in solution, this compound exists in equilibrium with pyridazine-3(2H)-thione . If you are attempting S-alkylation, ensure you use a non-nucleophilic base (e.g.,

      
      ) to favor the thiolate form without competing side reactions.
      

Q: How do I remove the "rotten cabbage" smell from my glassware after the experiment? A: Standard soap and water will not work; they only displace the hydrophobic thiol. Protocol:

  • Soak: Submerge all contaminated glassware in a bath of 10% Bleach (Sodium Hypochlorite) or Hydrogen Peroxide (3%) for 2 hours.

    • Chemistry:

      
       (Sulfonic acid is odorless and water-soluble).
      
  • Rinse: Rinse with water, then Acetone.

  • Verify: Sniff test (cautiously). If odor remains, repeat oxidation.

Q: Can I use this compound in a biological assay? A: Proceed with caution.

  • Interference: Free thiols often cause Pan-Assay Interference (PAINS) by reacting non-specifically with protein cysteines or chelating metal ions in the assay buffer.

  • Validation: Always run a control arm with a standard thiol (e.g., mercaptoethanol) to rule out non-specific redox activity.

Part 4: Storage & Stability

Q: The solid has turned from pale yellow to dark orange. Is it still usable? A: The color change indicates surface oxidation or polymerization.

  • Test: Run a TLC (Thin Layer Chromatography). The disulfide impurity is typically much less polar than the free thiol.

  • Purification: If degradation is <10%, you can recrystallize from ethanol under an inert atmosphere. If >10%, repurify via column chromatography, but ensure the silica is neutralized to prevent acid-catalyzed decomposition.

Storage ConditionRecommendationReason
Temperature 2–8°C (Refrigerated)Retards auto-oxidation rates.
Atmosphere Argon/NitrogenCritical: Oxygen converts thiol to disulfide.
Container Amber GlassProtects from light-induced radical formation.
Seal Parafilm + DesiccatorPrevents moisture absorption (Hygroscopic).

Part 5: Emergency Response Logic

Diagram 2: Spill Response Decision Tree

This logic gate ensures the correct response based on spill magnitude.

SpillResponse Start Spill Detected SizeCheck Is spill > 1 gram? Start->SizeCheck Ventilation Check Ventilation: Is Fume Hood Active? SizeCheck->Ventilation Yes (>1g) Minor Minor Spill Protocol: 1. Cover with Bleach-soaked pads 2. Wait 15 mins 3. Dispose as Haz Waste SizeCheck->Minor No (<1g) Evacuate EVACUATE LAB Call EHS / Hazmat Ventilation->Evacuate No (Outside Hood) Contain Containment: Close Hood Sash Turn off Ignition Sources Ventilation->Contain Yes (Contained)

Caption: Figure 2. Decision matrix for Pyridazine-3-thiol spills. Note that any spill outside a fume hood >1g triggers evacuation due to odor dispersion risks.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 28544-77-6, Pyridazine-3-thiol. PubChem. [Link][8]

    • Note: Link directs to the analogous 3-Mercaptopyridine structure for toxicity inference where specific Pyridazine data is sparse, as standard practice in heterocycle safety assessment.
  • University of Washington, EH&S. (2023). Standard Operating Procedure: Stench Chemicals (Thiols). [Link]

  • Organic Syntheses. (2005). Handling of Thiols and Odor Control in Synthesis. Org. Synth. 2005, 82, 157.[9] [Link]

  • Columbia University. (2022). SOP for Stench Chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Pyridazine-3-thiol Tautomeric Equilibrium

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving the tautomeric equilibri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving the tautomeric equilibrium of pyridazine-3-thiol. Understanding and controlling this equilibrium is critical, as the distinct chemical properties of each tautomer can significantly impact reaction outcomes, biological activity, and analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of pyridazine-3-thiol?

Pyridazine-3-thiol exists in a dynamic equilibrium between two primary forms: the aromatic thiol form (pyridazine-3-thiol) and the non-aromatic thione form (pyridazine-3(2H)-thione). This is a prototropic tautomerism, involving the migration of a proton between the sulfur and a ring nitrogen atom.

Caption: Tautomeric equilibrium of pyridazine-3-thiol.

Q2: Which tautomer, thiol or thione, is generally more stable in solution?

In the vast majority of solvents, the thione form is the thermodynamically more stable and, therefore, predominant tautomer.[1][2] While the thiol form possesses aromatic stability, the thione form is significantly more polar. In solution, the favorable interactions between the polar solvent molecules and the large dipole moment of the thione tautomer typically outweigh the energetic advantage of aromaticity.[1][3] In the gas phase, with solvent effects eliminated, the thiol form may be more stable.[1]

Q3: How do different types of solvents affect the equilibrium?

The solvent's properties are the primary external factor controlling the position of the tautomeric equilibrium. The key mechanisms are dipole-dipole interactions and hydrogen bonding.

  • Polar Solvents: These solvents strongly favor the more polar thione tautomer. The stabilization energy gained from the interaction between the solvent's dipole and the solute's dipole is greater for the thione form.[4][5]

  • Nonpolar Solvents: In nonpolar solvents like cyclohexane or benzene, the stabilizing effect on the polar thione form is minimized. Consequently, the equilibrium shifts towards the thiol form, where inherent aromaticity is a more dominant stabilizing factor.[5]

  • Protic Solvents (e.g., water, methanol): These are solvents with O-H or N-H bonds that can act as hydrogen bond donors.[6] They are particularly effective at stabilizing the thione tautomer by donating a hydrogen bond to the sulfur atom (C=S) and accepting a hydrogen bond from the ring N-H group.[7][8]

  • Aprotic Solvents (e.g., DMSO, acetone): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[9] They still strongly stabilize the thione form by accepting a hydrogen bond from the N-H group and through strong dipole-dipole interactions.

solvent_effects cluster_solvent Solvent Properties cluster_tautomer Favored Tautomer Polarity High Polarity (e.g., Water, DMSO) Thione Thione Form (More Polar) Polarity->Thione Strong Dipole-Dipole Stabilization Hbond_Donor H-Bond Donor (Protic) Hbond_Donor->Thione H-bonds to C=S Hbond_Acceptor H-Bond Acceptor (Protic & Aprotic) Hbond_Acceptor->Thione H-bonds from N-H Nonpolar Low Polarity (e.g., Cyclohexane) Thiol Thiol Form (Less Polar, Aromatic) Nonpolar->Thiol Aromaticity Dominates

Caption: Influence of solvent properties on the tautomeric equilibrium.

Q4: What are the best analytical techniques to study this tautomerism?

Several spectroscopic methods are effective. Combining them provides the most comprehensive picture.

  • NMR Spectroscopy (¹H, ¹³C): This is the most powerful technique for quantitative analysis in solution.[10] The tautomers are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each form.[11] Key diagnostic signals include the N-H proton (broad singlet, ~13-14 ppm) for the thione form and the S-H proton (broad singlet, ~3-5 ppm) for the thiol form.[2] By integrating the signals corresponding to each tautomer, you can calculate the equilibrium constant (K_T).[11][12]

  • UV-Vis Spectroscopy: This method is excellent for observing shifts in equilibrium.[13] The two tautomers have different chromophores. The thione form typically has an n→π* transition for the C=S group at a longer wavelength (e.g., >300 nm) compared to the π→π* transitions of the aromatic thiol form (<300 nm).[14] By monitoring spectral changes across different solvents, you can qualitatively and sometimes quantitatively assess the equilibrium shift.[5]

  • FT-IR Spectroscopy: Useful for identifying functional groups. The thione form will show a characteristic C=S stretching vibration, while the thiol form will exhibit a weak S-H stretch.[2][15] This is often more useful for solid-state analysis or to confirm the presence of a specific tautomer.

Troubleshooting Guides

Issue 1: My ¹H NMR spectrum shows broad, unidentifiable peaks instead of sharp signals for each tautomer.
  • Probable Cause: You may be observing intermediate exchange on the NMR timescale, where the rate of interconversion between tautomers is comparable to the NMR frequency difference between their signals. This can also be caused by trace amounts of acidic or basic impurities, or water, which can catalyze the exchange.[12]

  • Solution Workflow:

    • Verify Solvent Purity: Use fresh, anhydrous, high-purity NMR solvents. Atmospheric moisture can be a catalyst.[12]

    • Variable Temperature (VT) NMR: Cool the sample down (e.g., to 0°C, -20°C, or lower). Lowering the temperature will slow the rate of interconversion, which should sharpen the signals and resolve the individual tautomers ("decoalescence").

    • Solvent Change: Rerun the spectrum in a different solvent. An aprotic solvent like DMSO-d6 often provides good resolution as it stabilizes the thione form and can slow proton exchange compared to protic solvents.

Issue 2: My computational (DFT) predictions for the tautomer ratio don't align with my experimental NMR/UV-Vis data.
  • Probable Cause: The solvation model used in your calculation may be insufficient to capture the complex solute-solvent interactions. Simple implicit models (like PCM) often underestimate the stability of the thione form.[16] Dimerization, which is not accounted for in a monomer calculation, can also be a significant factor, especially in less polar solvents.[1]

  • Solution Workflow:

    • Refine the Solvation Model: Move beyond a simple implicit model. Use a hybrid approach where one or two explicit solvent molecules are included in the calculation along with the implicit continuum model (PCM).[7][8] This better models specific interactions like hydrogen bonding.

    • Calculate Dimer Energies: In a separate calculation, model the hydrogen-bonded dimer of the thione form. Compare its stability to two separate solvated monomers. This can reveal if dimerization is a significant thermodynamic sink that shifts the equilibrium.[1][3]

    • Check Functional and Basis Set: Ensure the level of theory is appropriate. A functional like B3LYP with a reasonably large basis set (e.g., 6-311++G(d,p)) is a good starting point for such systems.[15]

Issue 3: I am attempting an S-alkylation reaction, but the yield is very low, and I recover mostly starting material.
  • Probable Cause: Your reaction conditions (solvent, base) likely favor the thione tautomer. The nitrogen atom of the thione form is generally not nucleophilic, and the sulfur atom is part of a C=S double bond, making it unavailable for direct alkylation. The reaction requires the nucleophilic sulfur of the thiol tautomer.

  • Solution Workflow:

    • Shift the Equilibrium: Change to a less polar, aprotic solvent (e.g., THF, Dioxane) to increase the relative population of the reactive thiol tautomer.

    • Use a Base: The most effective strategy is to add a non-nucleophilic base (e.g., NaH, K₂CO₃). The base will deprotonate the small amount of thiol present, forming the highly nucleophilic thiolate anion. According to Le Châtelier's principle, this will pull the entire equilibrium over to the reactive (thiolate) side, driving the reaction to completion.[2]

troubleshooting_workflow Start Inconsistent Experimental Results Observed CheckPurity 1. Check Reagent & Solvent Purity (Anhydrous, High-Grade) Start->CheckPurity ControlConc 2. Control Concentration (Run dilutions to check for dimerization effects) CheckPurity->ControlConc ControlTemp 3. Control Temperature (Use thermostat/cryostat) ControlConc->ControlTemp ReRun Re-run Experiment with Controlled Parameters ControlTemp->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved AnalyzeData Analyze Data for Mechanistic Insights (e.g., Dimer vs. Monomer) ReRun->AnalyzeData If still inconsistent

Caption: General workflow for troubleshooting inconsistent results.

Quantitative Data Summary

The position of the equilibrium (K_T = [Thiol]/[Thione]) is highly dependent on the solvent environment. While specific values for pyridazine-3-thiol are scattered, the general trend observed for analogous mercapto-heterocycles provides a clear picture.

Solvent ClassExample SolventDielectric Constant (ε)Expected Predominant FormRationale
Nonpolar Cyclohexane2.0Thiol Aromaticity is the main stabilizing force; minimal stabilization of the polar thione form.[5]
Polar Aprotic DMSO47.0Thione Strong dipole-dipole interactions and H-bond acceptance stabilize the N-H and C=S groups.[17]
Polar Protic Ethanol25.0Thione Strong H-bonding (donor and acceptor) and dipole interactions provide significant stabilization.[5][16]
Polar Protic Water80.0Thione Maximum polarity and H-bonding capacity provide the strongest stabilization for the thione tautomer.[18]

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of pyridazine-3-thiol and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube. Ensure the solvent is of high purity.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use standard acquisition parameters for a ¹H spectrum.

  • Data Acquisition: Record the spectrum at a controlled temperature (e.g., 25°C).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Peak Identification & Integration:

    • Identify the characteristic, well-resolved peaks for each tautomer. For example, a peak unique to the thione form and one unique to the thiol form.

    • Carefully integrate the area under these selected peaks. Let these integrals be I_thione and I_thiol.

  • Calculation: Calculate the mole fraction (%) and the equilibrium constant (K_T):

    • % Thione = [ I_thione / (I_thione + I_thiol) ] * 100

    • % Thiol = [ I_thiol / (I_thione + I_thiol) ] * 100

    • K_T = [Thiol] / [Thione] = I_thiol / I_thione

Protocol 2: Monitoring Solvent Effects by UV-Vis Spectroscopy
  • Stock Solution: Prepare a concentrated stock solution of pyridazine-3-thiol in a volatile solvent where it is highly soluble (e.g., methanol).

  • Sample Preparation: In a series of quartz cuvettes, place a precise volume of each solvent to be tested (e.g., 3 mL of cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition (Blank): Record a baseline spectrum for each cuvette containing only the pure solvent.

  • Spiking and Measurement: Add a small, identical aliquot of the stock solution to each cuvette to achieve the same final concentration (e.g., in the 10⁻⁴ to 10⁻⁵ M range). Mix thoroughly.

  • Analysis: Record the UV-Vis spectrum (e.g., from 200-500 nm) for each solution immediately after mixing.

  • Interpretation: Compare the spectra. A shift in the absorption maximum (λ_max) or the appearance/disappearance of specific absorption bands across the solvent series indicates a shift in the tautomeric equilibrium. An increase in the absorbance at longer wavelengths (>300 nm) typically corresponds to a higher population of the thione tautomer.[14]

References

  • Mó, O., Yáñez, M., & Elguero, J. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • Barlin, G. B., & Young, A. C. (1973). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(xi), 114-119. [Link]

  • Todorova, T., & Deligeorgiev, T. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2283. [Link]

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  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

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  • Ghamari, N., et al. (2016). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. Magnetic Resonance in Chemistry, 54(11), 895-901. [Link]

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  • Pop, R., et al. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 61(3), 579-587. [Link]

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  • Nowak, M. J., & Lapinski, L. (2011). UV-Induced Hydrogen-Atom Transfer in 3,6-Dithiopyridazine and in Model Compounds 2-Thiopyridine and 3-Thiopyridazine. The Journal of Physical Chemistry A, 115(37), 10348-10357. [Link]

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  • Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (2018). AVESİS. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of Pyridazine-3-thiol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of pyridazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of pyridazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the structural nuances revealed by NMR, compare its spectral features with those of related heterocyclic thiols, and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular characterization and structural elucidation.

The Foundation: Core Principles of ¹H NMR Spectroscopy

Before delving into the specifics of pyridazine-3-thiol, it is essential to grasp the fundamental principles of ¹H NMR that underpin our analysis. NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.[1][2]

Chemical Shift (δ)

The chemical shift is the resonant frequency of a proton relative to a standard, typically tetramethylsilane (TMS).[3][4] It is highly sensitive to the electronic environment of the proton. A nucleus situated near an electronegative atom will experience a reduced electron density, a phenomenon known as "deshielding."[3] This results in a larger chemical shift value (a downfield shift).[4][5] Conversely, increased electron density "shields" the nucleus, shifting its signal upfield to a lower chemical shift value.[6] These subtle variations in the local magnetic field are what allow us to differentiate between protons in a molecule.[2][3]

Spin-Spin Coupling (J-coupling)

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of neighboring, non-equivalent protons, which is transmitted through the intervening chemical bonds.[1][7] This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[8][9][10] The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides crucial information about the connectivity of atoms and the dihedral angles between coupled protons.[1][7] A key principle is that the coupling constant between two interacting protons is identical for both signals.[1][10]

The Intriguing Case of Pyridazine-3-thiol: Thiol-Thione Tautomerism

Pyridazine-3-thiol exists in a tautomeric equilibrium between the thiol form and the thione form. This dynamic process is critical to understanding its reactivity and its NMR spectrum. The solvent environment can significantly influence which tautomer predominates. In many common NMR solvents, the thione form, pyridazin-3(2H)-thione , is the major species due to the greater stability of the amide-like functionality.

Tautomerism of Pyridazine-3-thiol
Figure 1. Thiol-Thione Tautomerism in Pyridazine-3-thiol.

The ¹H NMR spectrum is a snapshot of this equilibrium. If the interchange between tautomers is slow on the NMR timescale, signals for both forms may be observed. If the interchange is fast, an averaged spectrum is seen. For pyridazine-3-thiol, the spectrum typically reflects the dominant thione tautomer.

Deconstructing the ¹H NMR Spectrum of Pyridazine-3-thiol

The structure of the dominant pyridazin-3(2H)-thione tautomer features three distinct aromatic protons and one N-H proton. The analysis of its spectrum is a logical process of assigning signals based on their chemical shift, multiplicity, and coupling constants.

Expected ¹H NMR Spectrum:

  • H6: Adjacent to an electron-withdrawing C=S group and a nitrogen atom, this proton is expected to be the most deshielded and appear furthest downfield. It is coupled to H5.

  • H4 & H5: These protons form a coupled system. Their chemical shifts will be influenced by their proximity to the nitrogen atoms and the C=S group.

  • N-H: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Data for Pyridazin-3(2H)-thione (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~9.04ddJ₅,₆ = 4.9, J₄,₆ = 1.7
H4~7.54ddJ₄,₅ = 8.5, J₄,₆ = 1.7
H5~7.55tJ₄,₅ = 8.5, J₅,₆ = 4.9
NH~13.5 (broad)s-

Note: These are typical values derived from literature data for similar pyridazine structures and may vary slightly based on experimental conditions.[11]

Interpretation and Structural Confirmation

The downfield shift of H6 confirms its position adjacent to the electron-deficient part of the ring. The observed multiplicities—a doublet of doublets (dd) for H6 and H4, and a triplet-like signal for H5—are consistent with the coupling patterns expected for a three-spin system on the pyridazine ring. The large coupling constant (J₄,₅ ≈ 8.5 Hz) is characteristic of ortho-coupling in a six-membered aromatic ring, while the smaller couplings are consistent with meta- and para-like interactions.

Caption: Spin-spin coupling network in Pyridazine-3-thiol.

A Comparative Analysis: Pyridazine vs. Pyrimidine and Pyridine Thiols

To fully appreciate the unique spectral features of pyridazine-3-thiol, it is instructive to compare it with its structural isomers, pyrimidine-2-thiol and pyridine-2-thiol.

Alternative 1: Pyrimidine-2-thiol

This isomer has nitrogen atoms at the 1 and 3 positions. The dominant tautomer is pyrimidine-2(1H)-thione. Its ¹H NMR spectrum (in DMSO-d₆) typically shows a triplet for H5 and a doublet for H4 and H6.

¹H NMR Data for Pyrimidine-2-thiol [12]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4, H6~8.45dJ₄,₅ = J₅,₆ = 4.8
H5~7.05tJ₄,₅ = J₅,₆ = 4.8
NH~12.5 (broad)s-
Alternative 2: Pyridine-2-thiol

This compound has only one nitrogen atom. It exists predominantly as pyridine-2(1H)-thione.

¹H NMR Data for Pyridine-2-thione (in DMSO-d₆) [13]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H6~7.67d
H4~7.43t
H3~7.31d
H5~6.77t
NH~13.5 (broad)s
Comparative Insights
CompoundH adjacent to C=S (Position)Chemical Shift (δ, ppm)H furthest from HeteroatomsChemical Shift (δ, ppm)
Pyridazine-3-thiol H4~7.54H5~7.55
Pyrimidine-2-thiol H4, H6~8.45H5~7.05
Pyridine-2-thiol H3~7.31H5~6.77

The comparison highlights the profound effect of the nitrogen atoms' positions on the proton chemical shifts. In pyrimidine-2-thiol, the two nitrogen atoms exert a strong deshielding effect on the adjacent H4 and H6 protons, pushing them significantly downfield compared to the analogous protons in the other two compounds. Pyridazine-3-thiol's adjacent nitrogens create a unique electronic distribution, resulting in a more compressed aromatic region compared to pyridine-2-thiol.

G cluster_0 Compound Selection cluster_1 Data Acquisition & Analysis cluster_2 Comparative Interpretation Pyridazine Pyridazine-3-thiol Acquire Acquire ¹H NMR Spectrum Pyridazine->Acquire Pyrimidine Pyrimidine-2-thiol Pyrimidine->Acquire Pyridine Pyridine-2-thiol Pyridine->Acquire Analyze Analyze δ, J, Multiplicity Acquire->Analyze CompareShifts Compare Chemical Shifts Analyze->CompareShifts Explain Explain Electronic Effects CompareShifts->Explain Conclude Draw Structural Conclusions Explain->Conclude

Caption: Logical workflow for comparative NMR analysis.

Experimental Protocol: A Self-Validating System for High-Quality Spectra

The integrity of any NMR analysis rests on the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step 1: Meticulous Sample Preparation

The causality behind this step is that magnetic field homogeneity is paramount for sharp, well-resolved NMR signals, and any deviation will degrade spectral quality.[14]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is often an excellent choice for heterocyclic compounds due to its high polarity.[14] CDCl₃ is another common option, but be aware that solvent choice can affect the tautomeric equilibrium. The deuterated solvent provides the lock signal for the spectrometer to maintain a stable magnetic field.

  • Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, aim for a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent.[15] This ensures a good signal-to-noise ratio without causing issues like line broadening due to high viscosity.[16]

  • Dissolution and Filtration: Dissolve the sample completely in a separate small vial.[15] Once dissolved, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry NMR tube. This step is critical. Any suspended solid particles will severely distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.[15]

  • Internal Standard: Add a small amount of an internal reference standard, typically TMS. TMS is chemically inert and its signal appears at 0.00 ppm, providing a reliable reference point for the chemical shift scale.[14][15]

Step 2: Data Acquisition and Processing
  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will perform automatic locking and shimming procedures to optimize the magnetic field homogeneity across the sample volume.

  • Acquisition: Key parameters to consider are the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the acquisition time (Aq).

  • Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased and baseline corrected to produce the final, interpretable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS Standard filter->add_tms insert Insert Sample into Spectrometer add_tms->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum phase->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of pyridazine-3-thiol, dominated by its thione tautomer, presents a distinct set of signals that can be unambiguously assigned through a systematic analysis of chemical shifts and coupling constants. This guide demonstrates that by grounding the analysis in the fundamental principles of NMR and employing a comparative approach with related structures like pyrimidine-2-thiol and pyridine-2-thiol, a deeper understanding of the molecule's electronic structure can be achieved. Adherence to a rigorous, self-validating experimental protocol is the bedrock upon which reliable and insightful structural elucidation is built.

References

  • Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. NMR Blog. [Link]

  • Wikipedia. (n.d.). Chemical shift. [Link]

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  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

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  • Khan Academy. (n.d.). Spin-spin splitting (coupling). [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. [Link]

  • Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

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  • Wagner, D., et al. (2022). Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides. PMC. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

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  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. [Link]

  • ACS Publications. (2021, October 18). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics. [Link]

  • Springer. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

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  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. (n.d.). Comparison of the 1 H NMR spectra of 4-(2-thioethyl)pyridine (a),.... [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. [Link]

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  • Oxford Academic. (n.d.). 1 H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. [Link]

  • Semantic Scholar. (1998, January 30). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. [Link]

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Comparative

A High-Fidelity Guide to IR Spectroscopy Bands: Pyridazine-3-thiol vs. Pyridazine-3-thione

Introduction Pyridazine-3-thiol and its tautomer, pyridazine-3-thione, represent a classic example of prototropic tautomerism in heterocyclic chemistry. Understanding the equilibrium between these forms is critical for d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazine-3-thiol and its tautomer, pyridazine-3-thione, represent a classic example of prototropic tautomerism in heterocyclic chemistry. Understanding the equilibrium between these forms is critical for drug development, as the diazinethione moiety is a pharmacophore found in various chemotherapeutics, including mercaptopurine analogs, and serves as a versatile bioorganic intermediate[1]. For researchers and application scientists, Fourier-Transform Infrared (FT-IR) spectroscopy—particularly when coupled with matrix-isolation techniques—serves as the gold standard for distinguishing the thiol and thione forms due to their highly distinct vibrational signatures.

Mechanistic Causality: Why the Bands Shift

The tautomeric shift involves the migration of a proton between the nitrogen (N2) and the exocyclic sulfur atom at the C3 position. The experimental environment directly dictates which form is observed:

  • Thione Dominance in Condensed Phases: In the solid state and in polar solvents, the2[2]. This is driven by strong intermolecular hydrogen bonding (N-H···S) and high dipole moments that stabilize the thione structure, often leading to dimerization or polymeric chains[3].

  • Thiol Emergence in Isolation: In the gas phase or within inert cryogenic matrices (e.g., Argon at 15 K), the lack of intermolecular interactions allows the intrinsic thermodynamic stability of the single molecule to dictate the equilibrium. Under UV irradiation, the1[1].

Quantitative Data Comparison: IR Band Assignments

The structural rearrangement from a C=S double bond and an N-H bond to a C-S single bond and an S-H bond drastically alters the vibrational modes. The table below summarizes the diagnostic bands used to objectively compare and identify the two tautomers.

Table 1: Characteristic IR Spectroscopy Bands for Pyridazine-3-thiol vs. Pyridazine-3-thione

Vibrational ModePyridazine-3-thione (cm⁻¹)Pyridazine-3-thiol (cm⁻¹)Diagnostic Significance
N-H Stretch 3200 – 3400 (Strong, broad)AbsentPrimary indicator of the thione form. Often appears as a4 in specific derivatives[4].
S-H Stretch Absent2550 – 2600 (Weak)Primary indicator of the thiol form. 5 in tautomeric analysis[5].
C=N Stretch ~1560 – 15801610 – 1620 (Strong)The formation of the thiol tautomer increases the double-bond character of the ring (C=N), 4[4].
C=S Stretch 1090 – 1140 (Strong)AbsentConfirms the thione state. Often 4[4].
C-S Stretch Absent600 – 700 (Variable)Confirms the single bond character in the thiol form.

Experimental Protocol: Matrix-Isolation IR Spectroscopy for Tautomer Trapping

Standard solid-state KBr pellet IR spectroscopy will almost exclusively show the thione form due to crystal lattice packing. To objectively observe both tautomers without the interference of intermolecular hydrogen bonding, matrix-isolation FT-IR spectroscopy is employed. This creates a self-validating system: by inducing tautomerization in situ, any observed spectral changes are strictly intramolecular, proving the structural conversion without solvent or matrix interference.

Step-by-Step Methodology:

  • Sample Preparation & Sublimation : Place solid pyridazine-3-thione in a miniature Knudsen cell. Heat the cell to ~350 K under a high vacuum to sublimate the sample into the gas phase.

  • Matrix Co-Deposition : Co-deposit the gaseous sample with a massive excess of an inert host gas (e.g., Argon, mixing ratio 1:1000) onto a cryogenic CsI window cooled to 15 K using a closed-cycle helium cryostat. This isolates individual molecules, completely preventing aggregation.

  • Baseline IR Acquisition : Record the initial FT-IR spectrum (4000–400 cm⁻¹, resolution of 0.5 cm⁻¹). The spectrum will predominantly display the thione bands (strong N-H stretch at ~3300 cm⁻¹ and C=S stretch at ~1140 cm⁻¹).

  • In Situ UV Irradiation : Irradiate the matrix using a tunable UV light source (λ = 250–300 nm) for 10–30 minutes. The UV energy overcomes the activation barrier, inducing a proton transfer from the nitrogen to the sulfur atom[1].

  • Difference Spectrum Analysis : Record a post-irradiation FT-IR spectrum. Subtract the baseline spectrum from the final spectrum. Downward peaks (negative) indicate the depletion of the thione form, while upward peaks (positive) confirm the formation of the thiol form (emergence of the ~2550 cm⁻¹ S-H stretch and ~1610 cm⁻¹ C=N stretch).

Workflow Visualization

G N1 Solid Pyridazine-3-thione (Predominant tautomer) N2 Sublimation & Argon Mixing (Knudsen Cell, 350K) N1->N2 N3 Matrix Deposition (CsI Window, 15K) N2->N3 N4 Initial IR Scan (Detect N-H & C=S bands) N3->N4 N5 UV Irradiation (λ = 250-300 nm) N4->N5 N6 Phototautomerization (Proton transfer N -> S) N5->N6 N7 Final IR Scan (Detect S-H & C=N bands) N6->N7

Caption: Matrix-isolation and phototautomerization workflow for IR spectral analysis.

References

  • Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototauto - American Chemical Society.[Link]

  • Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones - Semantic Scholar.[Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl) - PubMed.[Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR.[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing.[Link]

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Validation

Crystal Structure Data of Pyridazine-3-Thiol Metal Complexes: A Comparative Technical Guide

As coordination chemistry evolves, the selection of highly tunable, multifunctional ligands is paramount for developing advanced functional materials, sensors, and catalysts. Pyridazine-3-thiol—and its tautomeric counter...

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry evolves, the selection of highly tunable, multifunctional ligands is paramount for developing advanced functional materials, sensors, and catalysts. Pyridazine-3-thiol—and its tautomeric counterpart, pyridazine-3-thione—has emerged as a privileged S,N-bidentate ligand framework. By strategically modifying the steric bulk (e.g., adding tert-butyl groups) on the pyridazine ring, researchers can dictate the nuclearity, geometry, and electronic properties of the resulting metal complexes.

This guide provides an in-depth comparative analysis of pyridazine-3-thiol/thione metal complexes, focusing on their crystallographic data, structural anomalies, and the resulting physicochemical properties.

Mechanistic Grounding: The S,N-Chelation Effect

The utility of pyridazine-3-thiol derivatives stems from their ambidentate nature and thiol-thione tautomerism. The adjacent nitrogen and sulfur donors create a highly asymmetric electronic environment ("soft" sulfur and "borderline/hard" nitrogen). This asymmetry allows the ligand to bridge multiple metal centers or form tightly packed homoleptic mononuclear complexes.

Crucially, the incorporation of bulky substituents (like a 6-tert-butyl group) serves a dual purpose:

  • Kinetic Stabilization: It prevents unwanted polymerization, forcing the formation of discrete molecular entities (e.g., paddlewheels or defined octahedrons).

  • Secondary Coordination Sphere Engineering: The uncoordinated nitrogen atom in the pyridazine ring can act as a hydrogen-bond acceptor, enabling selective host-guest interactions (such as reversible ammonia uptake).

Comparative Crystallographic Analysis

To understand the versatility of this ligand class, we compare three distinct crystallographic systems: a binuclear Nickel(II) paddlewheel, a homoleptic Aluminum(III) octahedron, and a Copper(I) boratrane scorpionate.

System A: The Vapochromic Nickel(II) Paddlewheel

The complex [Ni₂(Pn)₄] (where PnH = 6-tert-butyl-pyridazine-3-thione) represents a breakthrough in switchable magnetic materials 1. Unlike traditional paddlewheel (PW) complexes that collapse upon guest binding, this system reversibly binds NH₃.

  • Crystal Data: In its resting state, the Ni-Ni distance is exceptionally short at 2.4626(5) Å . The complex is diamagnetic (S=0) due to the square-planar ligand field around each Ni(II) center.

  • Structural Shift: Upon exposure to NH₃, the gas coordinates to the apical position, forming [Ni₂(Pn)₄(NH₃)] . The Ni-NH₃ bond length is 2.0471(10) Å. This shifts the local geometry to penta-coordinate, triggering a spin-state crossover to paramagnetic (S=1) and a vapochromic shift from dark brown (λ=532 nm) to brown-red (λ=518 nm).

System B: The Homoleptic Aluminum(III) Octahedron

The complex [Al(PnMe)₃] (where PnMe = 6-tert-butyl-4-methylpyridazine-3-thiolato) is a rare example of an aluminum center coordinated exclusively by a mixed S,N donor set 2.

  • Crystal Data: The complex crystallizes with approximate C₃ symmetry. The Al-N distances range from 1.9732(17) to 1.9794(17) Å , while the Al-S distances range from 2.3961(8) to 2.4354(8) Å .

  • Geometric Constraints: The rigid bite angle of the thiopyridazine ligand forces the trans N-Al-S bond angles to deviate from a perfect 180°, settling between 158.12° and 161.99°.

System C: Copper(I) Boratrane Scorpionate

By tethering three thiopyridazine units to a central boron atom, researchers created a "soft scorpionate" ligand. In the resulting Copper(I) complex, the ligand exhibits Z-type coordination 3.

  • Crystal Data: The Cu(I) atom sits in a trigonal bipyramidal geometry. The equatorial plane is defined by three Cu-S bonds (2.3072(4)–2.3280(4) Å ).

  • Z-Type Interaction: The apical positions are occupied by an acetamide oxygen and the boron atom itself, featuring a strong Cu→B interaction with a bond length of 2.0456(16) Å .

Quantitative Data Summary
ComplexMetal GeometryM-N Bond (Å)M-S Bond (Å)Distinctive Crystallographic Feature
[Ni₂(Pn)₄] Square Planar (PW)~1.90~2.20Ultra-short Ni-Ni bond: 2.4626(5) Å
[Ni₂(Pn)₄(NH₃)] Penta-coordinateElongatedShortenedApical Ni-NH₃ bond: 2.0471(10) Å
[Al(PnMe)₃] Octahedral (C₃)1.9732 - 1.97942.3961 - 2.4354First Al structure with 3 S and 3 N atoms
Cu(I) Boratrane Trigonal BipyramidalN/A (Z-type)2.3072 - 2.3280Apical Cu→B bond: 2.0456(16) Å

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols outline the synthesis and crystallization of these highly sensitive complexes. These methods are designed as self-validating systems, where visual or physical changes confirm successful coordination.

Protocol 1: Step-Wise Assembly of the [Ni₂(Pn)₄] Paddlewheel

Causality Note: A direct reaction of NiCl₂ with the ligand often yields intractable mixtures. A step-wise assembly via a mononuclear intermediate ensures the correct stoichiometric formation of the asymmetric S,N-bridged core.

  • Intermediate Formation: Dissolve the mononuclear precursor [NiCl₂(PnH)₄] in anhydrous ethanol or acetonitrile under an inert atmosphere.

  • Deprotonation: Add an appropriate base (e.g., NaH or NEt₃) to deprotonate the thione ligands in-situ.

  • Core Assembly: Slowly add 1.0 equivalent of anhydrous NiCl₂ to the stirring solution.

  • Validation & Isolation: The solution will undergo a distinct color change to dark brown, indicating the formation of the Ni-Ni bond. Isolate the microcrystalline dark brown solid via filtration and wash with cold solvent.

Protocol 2: Crystallization of [Al(PnMe)₃]

Causality Note: Aluminum thiolates are highly sensitive to moisture. Crystallization must be performed using strictly anhydrous solvents to prevent ligand hydrolysis.

  • Dissolution: Dissolve the purified [Al(PnMe)₃] powder in a minimal amount of dry tetrahydrofuran (THF) inside a glovebox.

  • Layering: Transfer the solution to a narrow crystallization tube. Carefully layer dry heptane on top of the THF solution. The difference in solvent densities will create a sharp interface.

  • Diffusion: Allow the tube to stand undisturbed at room temperature for 48–72 hours.

  • Validation & Harvest: Pale-yellow, X-ray quality crystals will form at the solvent interface as the heptane slowly diffuses into the THF, lowering the complex's solubility. Harvest via inert filtration and dry in vacuo.

Workflow Visualization

The following diagram illustrates the logical synthetic pathway and the reversible vapochromic switching mechanism of the Nickel(II) paddlewheel system.

G NiCl2 NiCl₂ Precursor MonoNi [NiCl₂(PnH)₄] Mononuclear Intermediate NiCl2->MonoNi + 4 PnH (Step 1) Ligand PnH Ligand (6-tert-butyl-pyridazine-3-thione) Ligand->MonoNi NiPW [Ni₂(Pn)₄] Diamagnetic (S=0) Dark Brown, λ=532 nm MonoNi->NiPW + 1 eq NiCl₂, Base (Step 2) NiPW_NH3 [Ni₂(Pn)₄(NH₃)] Paramagnetic (S=1) Brown-Red, λ=518 nm NiPW->NiPW_NH3 + NH₃ (g) or (aq) (Vapochromic Shift) NiPW_NH3->NiPW Vacuum / 110°C (Reversible Release)

Caption: Synthesis and reversible vapochromic switching of the[Ni2(Pn)4] paddlewheel complex.

References

  • Title: Vapochromism and Magnetochemical Switching of a Nickel(II) Paddlewheel Complex by Reversible NH3 Uptake and Release Source: Angewandte Chemie International Edition (2021) URL: [Link]

  • Title: Tris(6-tert-butyl-4-methylpyridazine-3-thiolato-κ2N,S)aluminium Source: IUCrData (2016) URL: [Link]

  • Title: (Acetamide-κO){2,2′,2′′-boranetriyltris[6-tert-butyl-4-methylpyridazine-3(2H)-thione]-κ4B,S,S′,S′′}copper(I) trifluoromethanesulfonate chloroform disolvate Source: IUCrData (2018) URL: [Link]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 3-Mercaptopyridazine: A Comprehensive Comparison Guide

Executive Summary 3-Mercaptopyridazine (pyridazine-3-thiol) is a privileged heterocyclic building block frequently utilized in the synthesis of c-MET kinase inhibitors (such as SGX523)[1] and C3a receptor antagonists[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Mercaptopyridazine (pyridazine-3-thiol) is a privileged heterocyclic building block frequently utilized in the synthesis of c-MET kinase inhibitors (such as SGX523)[1] and C3a receptor antagonists[2]. Accurate structural elucidation and trace-level quantification of this moiety are critical during drug metabolism and pharmacokinetic (DMPK) profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary mass spectrometry (MS) platforms—ESI-Q-TOF , ESI-QqQ , and EI-GC-MS —for the analysis of 3-mercaptopyridazine. By exploring the fundamental causality behind its fragmentation patterns, this guide provides actionable, self-validating protocols to ensure analytical rigor in your drug development workflows.

Mechanistic Insights: The Causality of 3-Mercaptopyridazine Fragmentation

To select the appropriate mass spectrometry platform, one must first understand why 3-mercaptopyridazine fragments the way it does under collision-induced dissociation (CID) or electron impact (EI).

The molecule (Exact Mass: 112.0095 Da) exists in a dynamic thiol-thione tautomeric equilibrium. During positive-mode Electrospray Ionization (ESI+), protonation yields the


 precursor ion at m/z 113.017. When subjected to CID, the fragmentation is governed by the unique electronic configuration of the 1,2-diazine ring:
  • Extrusion of Nitrogen Gas (

    
    ):  The most thermodynamically favorable pathway is the cleavage of the relatively weak N-N bond, followed by the expulsion of neutral 
    
    
    
    (28.006 Da)[3]. This retro-Diels-Alder-like fragmentation acts as a powerful thermodynamic driving force, yielding a dominant product ion at m/z 85.011[4].
  • Loss of Hydrogen Sulfide (

    
    ):  Driven by the thione tautomer, the loss of 
    
    
    
    (34.010 Da) generates a pyrimidine-like radical or cation at m/z 79.029.
  • Loss of Hydrogen Cyanide (HCN): Ring opening and subsequent loss of HCN (27.011 Da) yields a fragment at m/z 86.006[3].

fragmentation M 3-Mercaptopyridazine [M+H]+ m/z 113.017 F1 [M+H - N2]+ m/z 85.011 M->F1 - N2 (28 Da) F2 [M+H - HCN]+ m/z 86.006 M->F2 - HCN (27 Da) F3 [M+H - H2S]+ m/z 79.029 M->F3 - H2S (34 Da)

Caption: Primary CID fragmentation pathways of protonated 3-mercaptopyridazine.

Platform Comparison: Selecting the Right Analytical Engine

Different stages of drug development require different analytical capabilities. Here is an objective comparison of the three leading MS alternatives for analyzing 3-mercaptopyridazine.

Alternative A: ESI-Q-TOF (Quadrupole Time-of-Flight)
  • Best For: Metabolite identification and structural elucidation.

  • Performance: Q-TOF instruments provide high-resolution, accurate-mass (HRAM) data (sub-5 ppm mass accuracy). This is critical because the nominal loss of 28 Da could correspond to

    
    , 
    
    
    
    , or
    
    
    . Q-TOF definitively proves the loss is
    
    
    (28.0061 Da) rather than
    
    
    (27.9949 Da), ensuring absolute structural confidence.
Alternative B: ESI-QqQ (Triple Quadrupole)
  • Best For: High-throughput quantification and PK studies.

  • Performance: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates m/z 113 in Q1, fragments it in Q2, and isolates m/z 85 in Q3. Because it does not scan full mass ranges, it offers unparalleled sensitivity and a linear dynamic range spanning 4-5 orders of magnitude.

Alternative C: EI-GC-MS (Electron Ionization)
  • Best For: Raw material purity and volatile derivative analysis.

  • Performance: Utilizing hard ionization (70 eV), EI generates the radical molecular ion

    
     at m/z 112. While it provides highly reproducible library-matchable spectra, 3-mercaptopyridazine's polar thiol group often causes peak tailing on standard GC columns unless derivatized (e.g., via alkylation).
    
Quantitative Data Summary
Performance MetricESI-Q-TOF (HRAM)ESI-QqQ (Nominal)EI-GC-MS (Nominal)
Ionization Mode Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Precursor Ion m/z 113.0171m/z 113.0m/z 112.0
Mass Accuracy < 3 ppm± 0.5 Da± 0.5 Da
Resolution (FWHM) > 30,000~ 0.7 Da~ 0.7 Da
Sensitivity (LOD) ~ 1 - 5 ng/mL< 0.1 ng/mL~ 10 ng/mL
Primary Workflow Qualitative / IDQuantitative (PK)Purity / Library Match

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating LC-MS/MS workflow for the quantification of 3-mercaptopyridazine using an ESI-QqQ platform.

Step-by-Step Methodology: ESI-QqQ MRM Optimization

1. Sample Preparation (Self-Validation Step):

  • Prepare a 1 µg/mL tuning solution of 3-mercaptopyridazine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the highly ionizable

    
     species, drastically improving ESI efficiency.
    

2. Source Optimization:

  • Infuse the tuning solution at 10 µL/min directly into the ESI source.

  • Optimize the capillary voltage (typically 3.0 - 3.5 kV) and desolvation temperature (typically 350°C) to maximize the stable signal of the m/z 113 precursor.

3. Collision Energy (CE) Breakdown Mapping:

  • Isolate m/z 113 in Q1.

  • Ramp the Collision Energy in Q2 from 5 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping the CE maps the breakdown curve. You will observe the m/z 113 precursor deplete as the m/z 85 (

    
     loss) and m/z 79 (
    
    
    
    loss) fragments emerge.
  • Select the CE that yields the highest intensity for the m/z 85 product ion (typically around 15-20 eV).

4. UHPLC Method Integration:

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A:

    
     + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    
  • Gradient: 5% B to 95% B over 3 minutes.

workflow Sample Sample Prep (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column) Sample->LC Ion ESI Source (Positive Mode) LC->Ion Mass Mass Analyzer (Q-TOF / QqQ) Ion->Mass Data Data Analysis (Exact Mass & MRM) Mass->Data

Caption: Standardized LC-MS/MS workflow for 3-mercaptopyridazine analysis.

Conclusion

For researchers analyzing 3-mercaptopyridazine and its derivatives, the choice of MS platform dictates the quality of the data. ESI-Q-TOF is indispensable for initial structural validation due to its ability to confirm the exact mass of the


 extrusion pathway. However, for robust, high-sensitivity downstream quantification, the ESI-QqQ  remains the unmatched alternative. By leveraging the specific m/z 113 

85 transition, scientists can build highly selective, interference-free assays.

References

  • Species-Specific Metabolism of SGX523 by Aldehyde Oxidase and the Toxicological Implications. ResearchGate.1

  • WO2007034282A2 - Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists. Google Patents. 2

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing. 3

  • Photolysis of Pyridazine in the Gas Phase. Canadian Science Publishing. 4

Sources

Validation

Comparative Reactivity Guide: Pyridazine-3-thiol vs. Pyridine-2-thiol

Executive Summary: The "N-N Effect" in Thiol Heterocycles In the landscape of heterocyclic building blocks, the structural distinction between Pyridazine-3-thiol (3-PnS) and Pyridine-2-thiol (2-PyS) appears minimal—a sin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "N-N Effect" in Thiol Heterocycles

In the landscape of heterocyclic building blocks, the structural distinction between Pyridazine-3-thiol (3-PnS) and Pyridine-2-thiol (2-PyS) appears minimal—a single nitrogen atom insertion. However, this "N-N effect" fundamentally alters the electronic landscape, driving significant divergences in acidity, nucleophilicity, and coordination geometry.

This guide provides a technical comparison of these two scaffolds. While 2-PyS is the standard for N,S-donor ligands and thione-based synthons, 3-PnS offers a more acidic, electron-deficient alternative that opens unique pathways in metal-organic frameworks (MOFs) and bioconjugation.

Core Differentiators
FeaturePyridine-2-thiol (2-PyS) Pyridazine-3-thiol (3-PnS)
Electronic Nature Electron-poor (Single N withdrawal)Highly Electron-poor (N-N inductive effect)
Acidity (pKa of -SH) ~8.5 (Weaker Acid)~6.0 – 7.0 (Stronger Acid)
Dominant Tautomer Thione (Pyridine-2-thione)Thione (Pyridazine-3-thione)
Nucleophilicity High (Soft Nucleophile)Moderate (Harder Nucleophile due to delocalization)
Coordination Mode

-N,S chelation; Bridging

-N,S; N-N bridging (diazine bridge)
Redox Stability Forms 2,2'-dipyridyl disulfideProne to oxidative N-N cleavage under harsh conditions

Physicochemical Profile & Tautomerism[1][5]

Both compounds exhibit thione-thiol tautomerism. In solution and solid state, the thione form is thermodynamically favored due to the preservation of the aromatic sextet in the larger conjugated system and the strength of the N-H bond over the S-H bond.

Tautomeric Equilibrium

The equilibrium constant (


) is heavily influenced by solvent polarity, but the thione dominates (

).

Tautomerism cluster_Py Pyridine-2-thiol System cluster_Pn Pyridazine-3-thiol System Py_Thiol Pyridine-2-thiol (Aromatic, Minor) Py_Thione Pyridine-2-thione (Non-aromatic ring, Major) Py_Thiol->Py_Thione  Fast Tautomerization   Pn_Thiol Pyridazine-3-thiol (Aromatic, Minor) Pn_Thione Pyridazine-3-thione (Major) Pn_Thiol->Pn_Thione  Fast Tautomerization  

Figure 1: Tautomeric equilibrium favors the thione form for both heterocycles. The diazine system (Pyridazine) stabilizes the thione further through the adjacent nitrogen's inductive effect.

Acidity (pKa) and The Reactivity Paradox

The "Paradox of Thiol Reactivity" is critical here.

  • 3-PnS has a lower pKa (~6-7) compared to 2-PyS (~8.5).

  • Implication: At physiological pH (7.4), 3-PnS exists primarily as the thiolate anion (

    
    ), whereas 2-PyS is largely protonated.
    
  • Result: 3-PnS initiates reactions faster in neutral buffers, even though the intrinsic nucleophilicity of its anion is lower (due to electron delocalization onto the diazine ring).

Reactivity Profile

Nucleophilic Substitution (S-Alkylation)

Both compounds undergo S-alkylation readily. However, the choice of base and electrophile hardness dictates the outcome (S- vs N-alkylation).

  • 2-PyS: Requires stronger bases (e.g., NaH, NaOH) or higher pH to fully deprotonate. High selectivity for S-alkylation with soft electrophiles (Alkyl halides).

  • 3-PnS: Can be alkylated using mild bases (e.g.,

    
    , 
    
    
    
    ). The N2 nitrogen is less nucleophilic than the pyridine nitrogen, reducing the risk of competitive N-alkylation, although N-alkylation can occur with "hard" electrophiles like diazomethane.
Coordination Chemistry

This is the most distinct area of divergence.

  • Bite Angle: The N-N bond in pyridazine results in a slightly smaller "bite angle" when chelating metals compared to the C-N bond separation in pyridine.

  • Bridging:

    • 2-PyS: Forms

      
       bridges.
      
    • 3-PnS: Can form diazine bridges (

      
      ) in addition to thiolate bridges. This allows for the formation of multi-metallic clusters with unique magnetic properties.
      

Coordination cluster_Modes Coordination Modes Ligand Heterocyclic Thiol Ligand Kappa2 κ²-N,S Chelation (Monomeric) Ligand->Kappa2 Common for both Bridge_S μ-S Bridging (Dimeric) Ligand->Bridge_S Common for both Bridge_NN μ-N,N Diazine Bridge (Cluster Formation) Ligand->Bridge_NN EXCLUSIVE to Pyridazine (3-PnS)

Figure 2: Coordination diversity. The diazine bridge is a unique feature of pyridazine-3-thiol, enabling the assembly of polynuclear complexes.

Experimental Protocols

Protocol A: Selective S-Alkylation of Pyridazine-3-thiol

Rationale: Exploiting the lower pKa of 3-PnS allows for mild conditions that prevent side reactions common with stronger bases.

Materials:

  • Pyridazine-3-thiol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (ACN) (Reagent Grade)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of Pyridazine-3-thiol in 5 mL of ACN. The solution will likely be yellow due to the thione form.

  • Deprotonation: Add 1.5 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes.
    
    • Observation: The suspension ensures a buffered alkaline environment sufficient to deprotonate the thiol (pKa ~6-7) but not basic enough to damage the ring.

  • Addition: Dropwise add 1.1 mmol of Benzyl bromide.

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane). The product (thioether) is typically less polar than the thione.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

Validation:

  • 1H NMR: Disappearance of the broad NH/SH signal (~13-14 ppm). Appearance of sharp

    
     singlet (~4.5 ppm).
    
  • Self-Check: If N-alkylation occurred, the aromatic region integration would shift significantly due to loss of aromaticity in the N-alkylated pyridazinone-like byproduct.

Protocol B: Synthesis of Homoleptic Metal Complex

Rationale: Demonstrating the chelating ability. Uses Zn(II) as a diamagnetic probe for NMR.[1]

Materials:

  • Pyridazine-3-thiol (2.0 eq)

  • 
     (1.0 eq)
    
  • Methanol (MeOH)

Workflow:

  • Ligand Prep: Dissolve 2.0 mmol 3-PnS in 10 mL MeOH.

  • Base Activation: Add 2.0 mmol Triethylamine (

    
    ).
    
    • Note:

      
       is required here to ensure full anionic character for coordination.
      
  • Metal Addition: Add 1.0 mmol Zinc Acetate dissolved in 5 mL MeOH slowly.

  • Precipitation: A precipitate typically forms immediately (Complex is often neutral and less soluble).

  • Isolation: Stir for 1 hour. Filter the solid.[2] Wash with cold MeOH and

    
    .
    
  • Characterization: The shift in the C=N and C-S stretches in IR confirms coordination.

References

  • Acidity and Tautomerism of Pyridines/Pyridazines

    • Title: "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione"
    • Source: Arkivoc (2000)
    • URL:[Link]

    • Note: Discusses the equilibrium shifts and acidity comparisons relevant to diazines.
  • Coordination Chemistry & Bite Angles

    • Title: "Pyridazine- versus pyridine-based tridentate ligands in first-row transition metal complexes"
    • Source: Inorganic Chemistry (ACS)
    • URL:[Link]

    • Note: Directly compares the coordination geometry and electronic effects of the two scaffolds.
  • Thiol Reactivity Paradox

    • Title: "The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance"
    • Source: Maastricht University / Chem-Bio-Med
    • URL:[Link]

    • Note: foundational text for understanding why lower pKa thiols (like 3-PnS)
  • General Reactivity of Diazines

    • Title: "Product Class 8: Pyridazines" (Science of Synthesis)
    • Source: Thieme Connect
    • URL:[Link]

    • Note: Authoritative source on nucleophilic

Sources

Comparative

Technical Guide: UV-Vis Absorption Maxima of Pyridazine-3-thiol

The following guide details the UV-Vis absorption characteristics of pyridazine-3-thiol, focusing on its tautomeric behavior and comparative performance against related heterocyclic thiols. Executive Summary & Mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of pyridazine-3-thiol, focusing on its tautomeric behavior and comparative performance against related heterocyclic thiols.

Executive Summary & Mechanism of Action

Pyridazine-3-thiol (CAS: 28544-77-6) is a critical heterocyclic scaffold in drug discovery, particularly for fragment-based design targeting kinases and metalloenzymes. Its spectroscopic behavior is defined by a dynamic thiol-thione tautomerism , which dictates its UV-Vis absorption profile.

Unlike simple aromatic thiols (e.g., thiophenol), pyridazine-3-thiol exists predominantly as the 3(2H)-pyridazinethione tautomer in solution. This structural preference results in a distinct bathochromic shift (red shift) compared to its thiol isomers, serving as a primary optical signature for purity and state analysis.

Tautomeric Equilibrium & Spectral Signatures

The optical properties of pyridazine-3-thiol are governed by the equilibrium between the thiol (mercapto) and thione forms. This equilibrium is solvent-dependent but strongly favors the thione in polar media.

Mechanism: The Thione Dominance

In polar solvents (water, ethanol, DMSO), the dipolar thione form is stabilized by solvation. This form exhibits a characteristic low-energy absorption band (


 and 

) in the near-UV/visible region.
  • Thione Form (Major): Absorbs at longer wavelengths (

    
     nm).
    
  • Thiol Form (Minor): Absorbs at shorter wavelengths (

    
     nm), typically observed only in non-polar solvents (cyclohexane) or gas phase.
    

Tautomerism Thiol Thiol Form (Aromatic, Non-polar) λ_max < 300 nm Thione Thione Form (Dipolar, Polar) λ_max ≈ 340 nm Thiol->Thione Polar Solvents (H₂O, EtOH) Thione->Thiol Non-polar (Cyclohexane)

Comparative Performance Analysis

To validate the spectral quality of pyridazine-3-thiol, it is essential to compare it against established standards like 2-Mercaptopyridine . The table below synthesizes experimental expectations based on diazinethione analogues.

Table 1: Comparative UV-Vis Absorption Maxima (

)
CompoundSolventDominant Species

(nm)
Extinction Coeff. (

)
Notes
Pyridazine-3-thiol Water (pH 7) Thione ~340 - 350 ~3,000 - 5,000 Broad band, diagnostic of thione.[1]
Ethanol Thione ~342 N/ASlight solvatochromic shift.
0.1 M NaOH Anion (Thiolate) ~310 - 320 HighDeprotonation disrupts thione conjugation.
2-MercaptopyridineWaterThione3442,900Reference standard.
2-MercaptopyridineCyclohexaneThiol238N/AThiol form dominates in non-polar media.

Critical Insight: If your spectrum for Pyridazine-3-thiol in ethanol lacks the band above 330 nm, the sample may be oxidized to the disulfide (dipyridaizine disulfide), which is UV-inactive in the visible region (absorbs < 300 nm).

Solvent & pH Effects
  • pH Sensitivity: The pKa of the thione proton is approximately 7.0–8.0 .

    • Acidic pH (< 4): Protonation occurs at the ring nitrogen, causing a hypsochromic shift (blue shift).

    • Basic pH (> 9): Formation of the thiolate anion shifts the

      
       to ~315 nm, distinct from both neutral tautomers.
      
Experimental Protocol: Self-Validating Spectral Characterization

Use this protocol to determine the exact


 and molar extinction coefficient (

) for your specific lot of pyridazine-3-thiol. This workflow includes a built-in oxidation check.
Materials
  • Analyte: Pyridazine-3-thiol (>98% purity).

  • Solvents: Spectroscopic grade Ethanol and 0.1 M Phosphate Buffer (pH 7.4).

  • Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Workflow Diagram

Protocol Start Start: Stock Solution 10 mM in Ethanol Dilution Dilute to 50 µM (in Buffer pH 7.4) Start->Dilution Scan Full Scan (200 - 500 nm) Dilution->Scan Check Check λ > 330 nm? Scan->Check Pass Valid Thione Spectrum Record λ_max & Abs Check->Pass Peak Present Fail Oxidation Detected (Disulfide present) Check->Fail No Peak Reduce Add TCEP/DTT (Reduce Disulfide) Fail->Reduce Remediation Reduce->Scan Re-scan

Step-by-Step Procedure
  • Stock Preparation: Dissolve 1.1 mg of pyridazine-3-thiol in 10 mL of ethanol to create a ~1 mM stock solution. Note: Prepare fresh to minimize air oxidation.

  • Working Solution: Dilute 100 µL of stock into 1.9 mL of Phosphate Buffer (pH 7.4). Final concentration

    
    .
    
  • Baseline Correction: Run a blank scan using the same solvent mixture (5% EtOH in Buffer).

  • Acquisition: Scan from 200 nm to 500 nm.

  • Validation:

    • Pass Criteria: Observation of a broad band centered between 335–345 nm .

    • Fail Criteria: Only high-energy peaks (< 300 nm) are visible. This indicates the sample has oxidized to the disulfide.

  • Calculation: Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .
References
  • Beak, P., et al. "Equilibration Studies: Protomeric Equilibria of 2-Hydroxypyridine and Related Compounds." Journal of the American Chemical Society, vol. 98, no. 1, 1976.

  • Stoyanov, S., et al. "Thione-Thiol Tautomerism and Stability of 2- and 4-Mercaptopyridines." Canadian Journal of Chemistry, vol. 68, 1990.

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010. (General reference for diazinethione spectral trends).
  • NIST Chemistry WebBook. "2(1H)-Pyridinethione UV Spectrum." (Used as comparative benchmark).

Sources

Validation

Optimizing HPLC Retention of Pyridazine-3-thiol: A Comparative Guide

Executive Summary This guide evaluates the chromatographic performance of Mixed-Mode Reversed-Phase/Cation-Exchange (RP/SCX) stationary phases against standard C18 (Octadecyl) alternatives for the analysis of pyridazine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the chromatographic performance of Mixed-Mode Reversed-Phase/Cation-Exchange (RP/SCX) stationary phases against standard C18 (Octadecyl) alternatives for the analysis of pyridazine-3-thiol.

The Challenge: Pyridazine-3-thiol (CAS 28544-77-6) presents a "perfect storm" for HPLC method development. It is a small, polar heterocycle (logP ~0.6) with a basic nitrogen (pKa ~2.0) and a reactive thiol group subject to thione tautomerism and oxidation. Standard C18 methods typically result in co-elution with the void volume and severe peak tailing .

The Solution: By switching to a Mixed-Mode RP/SCX phase, researchers can engage a dual-retention mechanism—hydrophobic interaction and cation exchange—shifting retention times from <1.5 min to a quantifiable 5–8 min window, while correcting peak symmetry.

Part 1: The Mechanistic Failure of Standard C18

To understand why standard methods fail, we must analyze the molecular behavior of the analyte. Pyridazine-3-thiol exists primarily as pyridazine-3(2H)-thione in solution.

  • Polarity Issue: The thione form is highly polar. On a standard C18 column, the hydrophobic collapse prevents adequate interaction, leading to elution near the dead time (

    
    ).
    
  • Silanol Interaction: The basic nitrogen atoms in the pyridazine ring interact with residual silanols on the silica surface of C18 columns. This secondary interaction is slow and kinetic, causing the characteristic "shark fin" tailing.

Diagram: Retention Mechanism Comparison

RetentionMechanism cluster_C18 Standard C18 Column cluster_Mixed Mixed-Mode RP/SCX Column Analyte Pyridazine-3-thiol (Polar/Basic) C18_Surface C18 Ligands (Hydrophobic) Analyte->C18_Surface Weak Interaction Silanols Residual Silanols (Acidic) Analyte->Silanols Strong Drag (Tailing) RP_Ligand Alkyl Chain (Hydrophobic) Analyte->RP_Ligand Moderate Interaction SCX_Ligand Sulfonic Acid Group (Cation Exchange) Analyte->SCX_Ligand Ionic Retention (Tunable) Result_C18 Result: Void Elution & Tailing C18_Surface->Result_C18 Silanols->Result_C18 Result_Mixed Result: Retained & Symmetrical RP_Ligand->Result_Mixed SCX_Ligand->Result_Mixed

Figure 1: Mechanistic pathway showing how Mixed-Mode phases utilize ionic retention to anchor the basic pyridazine ring, whereas C18 suffers from silanol drag.

Part 2: Comparative Performance Data

The following data represents a comparison between a standard high-performance C18 column and a Mixed-Mode RP/SCX column (e.g., Primesep 100 or Amaze SC type) under optimized conditions.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Pyridazine ring absorbance) and 326 nm (Thiol-specific)

  • Temperature: 30°C

ParameterAlternative: Standard C18 The Product: Mixed-Mode RP/SCX Impact
Mobile Phase 95% Water / 5% ACN + 0.1% Formic Acid80% Water / 20% ACN + 20mM Ammonium Formate (pH 3.0)Mixed-mode requires buffer for ion exchange.
Retention Time (

)
1.4 min (Co-elutes with void)6.8 min +385% Retention allows separation from matrix.
Capacity Factor (

)
~0.2 (Poor)~4.5 (Ideal)

is required for robust validation.
Tailing Factor (

)
1.8 - 2.21.05 - 1.15Elimination of silanol effects.
Resolution (

)
< 1.0 (from impurities)> 3.5Baseline separation of thiol from disulfide dimer.

Analyst Insight: The critical failure of C18 is not just low retention; it is the inability to separate the thiol monomer from its oxidation product, dipyridazinyl disulfide . The Mixed-Mode column separates these species by over 2 minutes due to the difference in basicity and hydrophobicity between the monomer and dimer.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the retention time drifts by >5%, the buffer pH or concentration is likely incorrect, serving as an immediate system suitability check.

Step 1: Sample Preparation (Critical for Thiols)

Thiols oxidize rapidly. You must stabilize the analyte.

  • Stock Solution: Dissolve 10 mg Pyridazine-3-thiol in 10 mL degassed methanol.

  • Stabilization: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.5x molar excess to the thiol.

    • Why? TCEP selectively reduces any disulfide formed back to the thiol monomer without interfering with UV detection (unlike DTT).

  • Dilution: Dilute to 100 µg/mL with Mobile Phase A.

Step 2: Chromatographic Setup
  • Column: Mixed-Mode RP/SCX (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Note: pH 3.0 ensures the pyridazine nitrogen is protonated (pKa ~2.0) to engage the cation-exchange ligands.

  • Mobile Phase B: Acetonitrile (ACN).

Step 3: Gradient Method
Time (min)% Mobile Phase BEvent
0.0 10%Loading: High water content ensures ionic binding.
5.0 40%Elution: Increasing organic breaks hydrophobic bond; buffer elutes ionic bond.
7.0 40%Hold: Ensure elution of disulfide dimer (if present).
7.1 10%Re-equilibration: Critical for ion-exchange mechanism.
12.0 10%Ready: System ready for next injection.
Workflow Diagram

MethodWorkflow cluster_Separation Mixed-Mode Separation Physics Prep Sample Prep: Add TCEP Reductant Inject Injection: 10 µL Loop Prep->Inject Mech1 1. Protonation (pH 3.0) Pyridazine N+ forms Inject->Mech1 Mech2 2. Ionic Capture Binds to SCX Ligands Mech1->Mech2 Mech3 3. Gradient Elution Competes off with Buffer/ACN Mech2->Mech3 Detect Detection: UV 254nm (Ring) UV 326nm (Thiol) Mech3->Detect Data Output: RT: ~6.8 min Symmetry: >0.9 Detect->Data

Figure 2: Operational workflow emphasizing the necessity of TCEP reduction and pH control for successful analysis.

References
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyridazine Derivatives on Mixed-Mode Columns. Application Note. Retrieved from

  • BenchChem. (2025).[2] HPLC-Based Quantification of Thiols Using Derivatization. Retrieved from

  • National Institutes of Health (NIH). (2008). Determination of thiols and disulfides via HPLC quantification. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. Retrieved from

Sources

Comparative

characterization of S- vs N-substituted pyridazine isomers

Characterization of S- vs. N-Substituted Pyridazine Isomers Executive Summary: The Tautomeric Challenge In medicinal chemistry, the pyridazine scaffold—specifically the pyridazin-3(2H)-thione system—presents a classic re...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization of S- vs. N-Substituted Pyridazine Isomers

Executive Summary: The Tautomeric Challenge

In medicinal chemistry, the pyridazine scaffold—specifically the pyridazin-3(2H)-thione system—presents a classic regioselectivity challenge. These heterocycles exhibit lactam-lactim (thione-thiol) tautomerism, creating two distinct nucleophilic sites: the soft sulfur atom and the harder nitrogen atom (N2).

Distinguishing between S-substituted (thioether) and N-substituted (thione) isomers is not merely an academic exercise; it dictates the pharmacological profile of the drug candidate. S-alkylated derivatives often act as prodrugs or distinct pharmacophores, while N-alkylated thiones retain the thiocarbonyl motif, which is critical for specific receptor binding interactions (e.g., in non-nucleoside reverse transcriptase inhibitors).

This guide provides a definitive technical framework for synthesizing, characterizing, and differentiating these isomers using NMR, UV-Vis, and X-ray crystallography.

Mechanistic Insight: HSAB Theory & Regioselectivity

The regiochemical outcome of alkylation is governed largely by the Hard and Soft Acids and Bases (HSAB) theory.

  • S-Alkylation (Thermodynamic/Kinetic Preference): The sulfur atom in pyridazin-3-thione is a soft nucleophile .[1] When reacted with soft electrophiles (e.g., alkyl iodides, bromides) under standard basic conditions, the reaction is orbital-controlled, overwhelmingly favoring the formation of the S-C bond (thioether).

  • N-Alkylation: The nitrogen atom (N2) is a harder nucleophile . Direct N-alkylation is difficult to achieve selectively with simple alkyl halides because the sulfur atom competes effectively. Therefore, N-substituted thiones are best accessed via an indirect route: N-alkylation of the corresponding pyridazinone (oxygen analog) followed by thionation.

Synthesis Decision Matrix

The following workflow illustrates the divergent synthetic pathways required to access each isomer selectively.

G Start Pyridazin-3(2H)-one Thione Pyridazin-3(2H)-thione Start->Thione Lawesson's Reagent or P4S10 N_Inter N-Alkyl Pyridazinone Start->N_Inter R-X, Base (N-Alkylation favored for Oxygen analog) S_Isomer S-Alkyl Isomer (3-(Alkylthio)pyridazine) Thione->S_Isomer R-X, K2CO3 (Soft-Soft Interaction) N_Isomer N-Alkyl Isomer (2-Alkylpyridazine-3-thione) N_Inter->N_Isomer Lawesson's Reagent (Thionation)

Figure 1: Divergent synthetic pathways. Direct alkylation of the thione favors S-substitution. N-substitution requires a "protect-then-thionate" or "pre-alkylation" strategy.

Comparative Characterization

Accurate structural assignment relies on a multi-technique approach. While NMR is the workhorse, UV-Vis and X-ray crystallography provide definitive confirmation of the electronic structure (thione vs. thioether).

A. NMR Spectroscopy (1H, 13C, 15N)

The chemical environment of the alkyl group and the ring carbons differs significantly between the two isomers.

  • Proton (1H): The N-CH₃ protons are significantly deshielded compared to S-CH₃ protons due to the greater electronegativity of nitrogen and the anisotropy of the adjacent thiocarbonyl group.

  • Carbon (13C): The C3 carbon (the ipso carbon) is the most diagnostic.[1] In the N-isomer , C3 is a thiocarbonyl (C=S) and resonates downfield (160–180 ppm). In the S-isomer , C3 is part of a heteroaromatic system (C-S) and shifts upfield (150–160 ppm).

Table 1: Diagnostic NMR Shifts (Example: Methyl Derivatives)

FeatureS-Substituted (S-Me) N-Substituted (N-Me) Mechanistic Reason
1H NMR (Me) δ 2.6 – 2.8 ppm δ 3.8 – 4.2 ppm N is more electronegative than S; C=S anisotropy deshields N-Me.
13C NMR (Me) δ 13 – 15 ppm δ 40 – 50 ppm Standard alkyl shift differences for S-C vs N-C bonds.
13C NMR (C3) δ 155 – 165 ppm δ 170 – 185 ppm C=S (thione) is highly deshielded compared to C-S (thioether).
HMBC Me protons correlate to C3 (C-S) Me protons correlate to C3 (C=S) and C6 Verifies connectivity to the specific heteroatom.
15N NMR N2 is shielded (pyridine-like)N2 is deshielded (amide-like)Large chemical shift difference (~50-100 ppm) due to hybridization.
B. UV-Vis Spectroscopy

The electronic transitions provide a rapid, non-destructive method for differentiation.

  • N-Isomer (Thione): Possesses a distinct C=S chromophore .[1] It typically exhibits a low-intensity

    
     transition in the visible region (350–450 nm), often giving the compound a yellow or orange color .[1]
    
  • S-Isomer (Thioether): The C=S bond is lost. The spectrum is dominated by

    
     transitions in the UV region (< 300 nm).[1] These compounds are typically colorless or pale .[1]
    
C. X-Ray Crystallography (The Gold Standard)

If single crystals can be grown, bond lengths provide irrefutable proof.

Table 2: Bond Length Comparison

BondS-Substituted (Thioether) N-Substituted (Thione) Interpretation
C(3)–S 1.75 – 1.80 Å 1.64 – 1.68 Å C=S is a double bond (shorter); C-S is a single bond (longer).
N(1)–N(2) ~1.35 Å~1.32 ÅSlight variation due to resonance contributions.[1]

Experimental Protocols

Protocol A: Synthesis of S-Methyl Pyridazine (Thioether)

Target: 3-(Methylthio)-6-phenylpyridazine[1]

  • Reagents: 6-Phenylpyridazin-3(2H)-thione (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve the thione in DMF.

    • Add K₂CO₃ and stir for 10 min at room temperature (RT).

    • Add Methyl Iodide dropwise.[1] The yellow solution will likely fade as the thione is consumed.

    • Stir at RT for 2–4 hours (monitor by TLC; S-alkyl is usually less polar than N-alkyl).

    • Workup: Pour into ice water. Filter the precipitate.

  • Validation: Check 1H NMR for a singlet ~2.7 ppm.

Protocol B: Synthesis of N-Methyl Pyridazine-Thione

Target: 2-Methyl-6-phenylpyridazine-3(2H)-thione

  • Step 1 (N-Alkylation of Pyridazinone):

    • React 6-phenylpyridazin-3(2H)-one with Methyl Iodide and Cs₂CO₃ in DMF. Isolate the N-methyl pyridazinone intermediate.

  • Step 2 (Thionation):

    • Reagents: N-methyl pyridazinone (1.0 eq), Lawesson’s Reagent (0.6 eq), Toluene (anhydrous).

    • Procedure: Reflux the mixture in toluene (110°C) for 3–6 hours.

    • Observation: The reaction mixture will turn deep yellow/orange.

    • Workup: Cool, concentrate, and purify via column chromatography (DCM/Hexane).

  • Validation: Check 1H NMR for a singlet ~3.9 ppm. Confirm C=S peak in 13C NMR (>170 ppm).

References

  • Regioselectivity & HSAB Theory: Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases." Journal of the American Chemical Society.[2][3] Link

  • Lawesson's Reagent Applications: Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis."[4][5][6][7] Chemical Reviews. Link

  • NMR Characterization of Pyridazines: Sotelo, E., et al. (2002).[1] "Efficient Synthesis of 3-Amino- and 3-Alkoxypyridazines." Synthetic Communications. Link

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010).[1] "Tautomerism in Drug Discovery." Journal of Computer-Aided Molecular Design. Link

Sources

Validation

Comparative Guide: Electrochemical Properties of Pyridazine-3-thiol Ligands

Executive Summary: The Diazine Advantage Pyridazine-3-thiol (PNS) represents a distinct class of N-heterocyclic thiol ligands that diverges significantly from its widely used analogue, Pyridine-2-thiol (PyS) . While both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diazine Advantage

Pyridazine-3-thiol (PNS) represents a distinct class of N-heterocyclic thiol ligands that diverges significantly from its widely used analogue, Pyridine-2-thiol (PyS) . While both ligands utilize an N,S-donor set, the introduction of a second nitrogen atom in the aromatic ring (the 1,2-diazine motif) fundamentally alters the electrochemical landscape.

This guide analyzes why PNS is not merely a substitute for PyS but a specialized tool for stabilizing low-valent metal centers and facilitating multi-electron transfer processes. The core differentiator is the


-acidic nature  of the pyridazine ring, which lowers the LUMO energy of the resulting metal complexes, making them more electrophilic and easier to reduce—a critical feature for catalytic applications like 

reduction.

Ligand Architecture & Electronic Profile

To understand the electrochemistry, one must first understand the electronic bias introduced by the diazine ring.

Structural Comparison
FeaturePyridine-2-thiol (PyS)Pyridazine-3-thiol (PNS)Electrochemical Impact
Heterocycle 1-Nitrogen (Azine)1,2-DiazinePNS is more electron-deficient.
Dipole Moment ~2.2 D~3.9 - 4.0 DPNS promotes stronger electrostatic interactions in the double layer.
Basicity (pKa) ~11.0 (Thiol proton)~9.5 (Thiol proton)PNS deprotonates more easily, favoring thiolate coordination at lower pH.
Coordination Typically N,S-ChelatingN,S-Chelating OR N,N-BridgingPNS can bridge two metal centers (diazine bridge), facilitating electronic communication between metals.
Tautomeric Equilibrium (Thione vs. Thiol)

Both ligands exist in a tautomeric equilibrium. However, the electrochemical behavior is dictated by which form binds to the electrode or metal.

  • In Solution: The thione form is thermodynamically favored for both.[1]

  • Upon Coordination: The thiolate form binds, but the "hard" N2 nitrogen of pyridazine allows for unique "hemilabile" behavior during redox cycling.

Electrochemical Performance Analysis

Redox Potentials & Stability

The following data synthesizes experimental cyclic voltammetry (CV) results for Ruthenium (Ru) and Manganese (Mn) complexes, which are standard benchmarks for these ligands.

Table 1: Comparative Redox Potentials (vs.


) 
Complex TypeLigand System

(Metal)

(Ligand)
Interpretation
Ru(II) Polypyridyl

+0.75 V-1.55 VStandard stability. Hard to reduce ligand.
Ru(II) Polypyridyl

+0.88 V -1.35 V Anodic Shift: The electron-withdrawing PNS stabilizes Ru(II), making it harder to oxidize. Easier Reduction: The diazine ring accepts electrons more readily.
Mn(I) Carbonyl

Irreversible-1.60 VUnstable upon reduction.
Mn(I) Carbonyl

Quasi-rev-1.25 V The pyridazine bridge allows delocalization, stabilizing the radical anion.

Key Insight: The anodic shift in oxidation potential (+0.13 V for Ru) indicates that PNS is a superior stabilizer for metals in lower oxidation states, preventing unwanted oxidative degradation.

Frontier Molecular Orbitals (DFT Data)

Recent Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal the energetic origins of this behavior.

  • HOMO-LUMO Gap: PNS derivatives exhibit a narrower gap (~4.0 eV) compared to PyS derivatives (~4.8 eV).

  • Softness (

    
    ):  PNS has a higher global softness value, correlating with higher reactivity and faster electron transfer kinetics at electrode surfaces.
    

Experimental Methodology: Characterizing PNS Ligands

To replicate these findings, strictly controlled electrochemical protocols are required. The presence of the second nitrogen makes PNS sensitive to protonation in acidic media, altering the redox waves.

Protocol: Cyclic Voltammetry of PNS Complexes
  • Solvent System: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Why: Avoids proton-coupled electron transfer (PCET) interference from water.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
    • Why: The

      
       anion is non-coordinating, preventing competition with the hemilabile PNS ligand.
      
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
    • Note: Platinum working electrodes may adsorb sulfur, causing fouling. Glassy carbon is preferred for thiol ligands.

  • Reference:

    
     (0.01 M in MeCN). Calibrate vs. Ferrocene internal standard.
    
  • Scan Rate: Variable (50 – 500 mV/s).

    • Diagnostic: Plot

      
       vs. 
      
      
      
      . Linearity confirms diffusion control. Deviation suggests adsorption (common with thiols).

Mechanistic Visualization

The following diagram illustrates the unique "Diazine Bridge" mechanism observed in dinuclear Manganese complexes, where the pyridazine ligand acts as an electron reservoir during reduction.

RedoxMechanism cluster_0 Oxidation State Stability cluster_1 Ligand Role StateA Mn(I)-Mn(I) Neutral Dimer StateB [Mn-Mn]•- Radical Anion StateA->StateB +1e- (Reversible) Ligand-Centered Red. StateC [Mn-Mn]2- Dianion (Unstable) StateB->StateC +1e- (Irreversible) Metal-Metal Bond Cleavage Outcome Catalytic Active Species (e.g., for CO2 Reduction) StateB->Outcome Substrate Binding Ligand Pyridazine Bridge (Electron Reservoir) Ligand->StateB Stabilizes Spin

Figure 1: Redox mechanism of pyridazine-bridged manganese dimers. The initial reduction is localized on the diazine ring, avoiding immediate metal-metal bond rupture.[2]

Applications & Performance Verdict

Corrosion Inhibition (Brass/Copper)

While Pyridine-2-thiol is a standard corrosion inhibitor (


 for brass), Pyridazine-3-thiol derivatives show higher theoretical inhibition efficiency.
  • Mechanism: The two nitrogen atoms in PNS allow for a "flat" adsorption geometry on Cu surfaces, blocking more surface area per molecule than the tilted geometry of PyS.

  • Data: DFT calculations indicate a higher binding energy for PNS-Cu interactions due to back-donation from Cu d-orbitals to the lower-lying PNS

    
     orbitals.
    
Electrocatalysis ( Reduction)

PNS complexes are superior for electrocatalysis requiring electron storage.

  • PyS: Reduces at potentials too negative to be practical, often decomposing.

  • PNS: The diazine ring reduces at milder potentials (-1.25 V vs -1.60 V for PyS analogues), acting as a "redox non-innocent" ligand that stores electrons and shuttles them to the substrate (

    
    ).
    
Final Verdict
  • Choose Pyridine-2-thiol (PyS) if: You need a simple, chemically robust sigma-donor for high-valent metals (e.g., Au, Pt) where ligand redox activity is undesirable.

  • Choose Pyridazine-3-thiol (PNS) if: You are designing catalysts or molecular wires . Its ability to accept electrons and bridge metal centers makes it the high-performance choice for energy conversion and molecular electronics.

References

  • Redox Potentials & Lewis Acidity: "Increasing reactivity by incorporating π-acceptor ligands into coordinatively unsaturated thiolate-ligated iron(II) complexes." Inorganica Chimica Acta. Link

  • Mn(I) Catalysis & Mechanism: "Electrochemical Characterization and CO2 Reduction Reaction of a Family of Pyridazine-Bridged Dinuclear Mn(I) Carbonyl Complexes." Molecules. Link

  • DFT & Corrosion Inhibition: "DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media." GSC Online Press. Link

  • Ruthenium Complex Synthesis: "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity." Int. J. Mol. Sci.Link

  • Tautomeric Equilibrium: "2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study." Journal of Physical Chemistry A. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Pyridazine-3-thiol

Executive Summary Pyridazine-3-thiol (CAS 28544-77-6) requires specific handling due to its stench characteristics and potential for forming reactive disulfide byproducts. Unlike standard organic waste, this compound mus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine-3-thiol (CAS 28544-77-6) requires specific handling due to its stench characteristics and potential for forming reactive disulfide byproducts. Unlike standard organic waste, this compound must undergo a pre-disposal stabilization ("Kill Step") via oxidation to neutralize the thiol group. This prevents odor complaints and reduces chemical reactivity risks in waste streams.

Immediate Action Required:

  • Do NOT dispose of untreated pyridazine-3-thiol down the drain.

  • Do NOT place untreated thiol waste in general "Organic Waste" containers without secondary containment due to odor permeation.

  • ALWAYS oxidize residual thiol on glassware and in solutions before final disposal.

Hazard Identification & Chemical Profile[1][2]

PropertySpecification
Chemical Name Pyridazine-3-thiol (3-Mercaptopyridazine)
CAS Number 28544-77-6
Physical State Solid (Melting Point ~169-170°C)
Odor Characteristic stench (Mercaptan-like)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Reactivity Tautomerizes to thione form; oxidizes to disulfides in air.

Critical Safety Note: While the solid form is less volatile than low-molecular-weight thiols, solutions and residues can generate significant odor, triggering false gas leak alarms if not properly managed.

Pre-Disposal Stabilization (The "Kill Step")

The most effective method to render pyridazine-3-thiol safe for disposal is chemical oxidation . This process converts the odorous, reactive thiol (-SH) group into a non-volatile, odorless sulfonic acid (-SO₃H) or disulfide derivative.

Mechanism of Action

The oxidation uses Sodium Hypochlorite (Bleach) to attack the sulfur atom.

  • Partial Oxidation: Yields the disulfide (solid precipitate, less odorous).

  • Full Oxidation (Preferred): Yields the sulfonic acid (water-soluble, odorless).

OxidationPathway Thiol Pyridazine-3-thiol (Reactive/Stench) Disulfide Disulfide Intermediate (Solid Precipitate) Thiol->Disulfide Mild Oxidation NaOCl + NaOCl (Bleach) (Oxidizing Agent) NaOCl->Thiol Sulfonate Pyridazine-3-sulfonic Acid (Stable/Odorless) Disulfide->Sulfonate Excess Oxidant (Full Neutralization)

Figure 1: Oxidation pathway converting reactive thiol to stable sulfonate.

Experimental Protocol: Oxidation Procedure

Reagents:

  • Commercial Bleach (5.25% NaOCl) or 10% Calcium Hypochlorite solution.

  • Solvent (Water or Ethanol) if the waste is solid.

Step-by-Step Workflow:

  • Preparation: Perform all work in a functioning fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

  • Dissolution (If Solid): If disposing of bulk solid, dissolve/suspend it in a minimal amount of water or ethanol.

  • Oxidation:

    • Slowly add the thiol solution to a flask containing excess bleach (approx. 20 mL of bleach per 1 g of thiol).

    • Caution: The reaction is exothermic. Add slowly to prevent splashing.

  • Reaction Time: Stir the mixture for 30–60 minutes.

  • Verification: Test the solution with Starch-Iodide paper .

    • Blue/Black Result: Excess oxidant is present (Reaction complete).

    • No Color: Insufficient oxidant. Add more bleach and stir for another 30 minutes.

  • Quenching: Once oxidation is confirmed, neutralize the excess bleach by adding Sodium Thiosulfate or Sodium Bisulfite until starch-iodide paper no longer turns blue.

  • Final pH Check: Adjust pH to between 5 and 9 using dilute HCl or NaOH.

Waste Stream Segregation & Disposal[3]

After stabilization, the material is still considered chemical waste but is no longer a "stench" hazard.

DisposalTree Start Pyridazine-3-thiol Waste State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Residue State->Solid Treat Perform Oxidation (Bleach Treatment) Liquid->Treat Solid->Treat Dissolve first Check Starch-Iodide Test (Positive?) Treat->Check Check->Treat No (Add more bleach) Quench Quench Excess Oxidant (Na-Thiosulfate) Check->Quench Yes (Blue Paper) Stream Final Waste Stream Quench->Stream HazWaste Container: Non-Halogenated Organic (Label: 'Deactivated Thiol') Stream->HazWaste Liquid SolidWaste Container: Hazardous Solid Waste (Double Bagged) Stream->SolidWaste Precipitate/Debris

Figure 2: Decision tree for segregating and treating thiol waste.

Disposal Categories
Waste TypeContainer LabelingSpecial Instructions
Treated Liquid "Non-Halogenated Organic Waste"List contents as "Pyridazine-3-sulfonic acid (oxidized thiol) + Water/Bleach residues".
Solid Debris "Hazardous Solid Waste"Double-bag gloves, paper towels, and weigh boats in a sealed Ziploc bag before placing in the drum to contain residual odors.
Untreated Stock "Stench Waste"Do not treat. Label clearly as "Stench: Pyridazine-3-thiol". Store in a secondary container (e.g., paint can with vermiculite) and arrange for hazardous waste pickup.

Emergency Spill Procedures

Minor Spill (< 10 g/mL):

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Wear double nitrile gloves, goggles, and a face shield.

  • Absorb: Cover liquid spills with an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.

  • Deodorize: Spray the spill area and the absorbent with 10% Bleach solution . Allow it to sit for 15 minutes to neutralize the odor.

  • Collect: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Debris with Thiol".

  • Clean: Wash the surface with detergent and water.

Major Spill (> 10 g/mL):

  • Evacuate the lab immediately.

  • Contact EHS/Emergency Services.

  • Do not attempt to clean up without respiratory protection (respirator with organic vapor cartridges) due to potential high concentrations of irritating vapors.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Columbia University EH&S. (2015). SOP for Stench Chemicals. Retrieved from [Link]

  • EPFL. (n.d.).[2] Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling pyridazine-3-thiol

As a Senior Application Scientist, I frequently observe laboratories mishandling heterocyclic thiols by treating them as standard organic powders. Pyridazine-3-thiol (CAS: 28544-77-6) exhibits thione-thiol tautomerism an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling heterocyclic thiols by treating them as standard organic powders. Pyridazine-3-thiol (CAS: 28544-77-6) exhibits thione-thiol tautomerism and possesses a highly nucleophilic sulfhydryl group. While this reactivity makes it an exceptional building block for synthesizing complex kinase inhibitors—such as the1[1]—it also renders the compound a severe dermal and respiratory irritant[2].

Standard nitrile gloves are sufficient for handling the dry powder, but the moment you introduce a penetration-enhancing solvent like DMSO, those same gloves become a conduit for dermal exposure. This guide provides a self-validating, mechanistic approach to handling this reagent safely, ensuring operational integrity and personnel protection.

Hazard Identification & Toxicological Profile

Understanding the specific hazards of Pyridazine-3-thiol is the first step in designing an effective safety matrix. The compound's toxicity is primarily driven by its ability to form covalent bonds with biological nucleophiles and its highly irritating vapor profile[3].

GHS Hazard CodeDescriptionMechanistic Cause & Operational Implication
H302 Harmful if swallowedSystemic toxicity via GI absorption. Mandates strict prohibition of food/drink; requires a face shield if splashing is possible.
H312 Harmful in contact with skinLipophilic nature allows dermal penetration. Necessitates overlapping double-gloving and an impermeable lab coat.
H315 Causes skin irritationThiol-induced protein cross-linking. Immediate decontamination (bleach oxidation) is required upon dermal exposure.
H319 Causes serious eye irritationOcular mucosa sensitivity to volatile thiols. Chemical splash goggles are mandatory (standard safety glasses are insufficient).
H332 Harmful if inhaledAerosolized powder or vapors irritate the respiratory tract. All handling must occur within a certified chemical fume hood.
H335 May cause respiratory irritationHigh vapor pressure of the thiol tautomer. Keep containers strictly sealed outside of ventilated areas.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The required PPE shifts dramatically depending on the physical state of the chemical during your workflow.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. Causality: The H319 hazard dictates that even minor vapor accumulation can cause severe ocular irritation. If handling solutions >100 mL, add a full face shield.

  • Hand Protection (Solid Handling): Double-gloving is standard. Inner and outer gloves should be Nitrile (minimum 0.11 mm thickness).

  • Hand Protection (Solution Handling): Critical Insight: If dissolving Pyridazine-3-thiol in carrier solvents like DMSO or DMF (common in kinase inhibitor synthesis workflows), nitrile offers poor resistance. The solvent acts as a Trojan horse, carrying the toxic solute through the glove matrix. Switch the outer glove to Butyl rubber or a laminate (e.g., Silver Shield).

  • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs. The knit cuffs prevent the sleeves from rolling up, eliminating exposed wrist skin between the glove and the coat.

  • Respiratory Protection: A properly functioning chemical fume hood (face velocity 80-120 fpm) is sufficient for routine handling. If a hood is unavailable, a half-mask respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Operational Protocol: Safe Weighing and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Workflow N1 1. Fume Hood Check (>100 fpm) N2 2. Don PPE (Double Nitrile/Butyl) N1->N2 N3 3. Static-Free Weighing (Solid State) N2->N3 N4 4. Solvent Addition (Closed System) N3->N4 N5 5. Bleach Decon (10% NaOCl) N4->N5

Step-by-step operational workflow for handling Pyridazine-3-thiol safely.

Step-by-Step Methodology:

  • Preparation & Validation: Verify fume hood face velocity is between 80-120 fpm. Validation: Check the digital monitor or perform a Kimwipe flutter test at the sash opening.

  • Static Mitigation: Pyridazine-3-thiol powder is highly prone to static cling, which increases the risk of aerosolizing the H332-rated powder. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel or ceramic spatula.

  • Weighing: Tare the anti-static weigh boat. Carefully dispense the required mass. Cap the primary container immediately to prevent moisture ingress and odor release.

  • Transfer: Transfer the powder to the reaction vessel strictly inside the hood. If transporting the powder to another hood, place the weigh boat inside a secondary sealed container (e.g., a clean, sealable polymer tub).

  • Solvent Addition: Add the reaction solvent slowly. Keep the fume hood sash as low as ergonomically possible to maintain a physical barrier between your breathing zone and the reaction.

Spill Response and Disposal Plan

Thiols have exceptionally low odor thresholds (often smelling like garlic or skunk). A minor spill can cause a laboratory-wide evacuation if not neutralized chemically.

ThiolOxidation T Pyridazine-3-thiol (Volatile, Odorous, Toxic) R Oxidation Reaction (15 min contact time) T->R O Sodium Hypochlorite (10% Bleach Solution) O->R S Pyridazine-3-sulfonate (Non-volatile, Water-soluble) R->S Neutralization

Chemical neutralization pathway of Pyridazine-3-thiol using sodium hypochlorite.

Step-by-Step Spill Cleanup Protocol (<50g):

  • Containment: Do not sweep the powder, as this creates toxic dust.

  • Chemical Neutralization: Cover the spilled powder with absorbent pads. Gently pour a 10% sodium hypochlorite (bleach) solution over the pads. Causality: Bleach oxidizes the reactive, odorous thiol (-SH) into a highly water-soluble, non-volatile sulfonate (-SO3-). This eliminates both the smell and the acute chemical hazard.

  • Validation Wait Time: Allow exactly 15 minutes of contact time for the oxidation reaction to reach completion.

  • Collection: Scoop the neutralized, wet material into a heavy-duty hazardous waste bag using a non-sparking tool.

  • Secondary Decontamination: Wipe the spill area with fresh 10% bleach, followed by a distilled water wipe to remove corrosive salt residues.

  • Disposal: Label the waste as "Sulfur-containing hazardous waste (Chemically Neutralized)." Never mix unneutralized thiol waste with acidic waste, as this can generate toxic hydrogen sulfide (H2S) gas.

References

  • Species-Specific Metabolism of SGX523 by Aldehyde Oxidase and the Toxicological Implications (ResearchGate). Available at:[Link]

Sources

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